Ac-DEVD-CMK TFA
Description
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Properties
Molecular Formula |
C23H32ClF3N4O13 |
|---|---|
Molecular Weight |
665.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H31ClN4O11.C2HF3O2/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27;3-2(4,5)1(6)7/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34);(H,6,7)/t11-,12-,13-,18-;/m0./s1 |
InChI Key |
CLHNKMMUCVHOBN-URZJWRBXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Ac-DEVD-CMK TFA
Introduction
This compound is a highly specific, cell-permeable, and irreversible inhibitor of caspase-3, a key enzyme in the apoptotic pathway. Its ability to selectively block the action of this executioner caspase makes it an invaluable tool in the study of programmed cell death and a potential therapeutic agent for diseases characterized by excessive apoptosis. This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways and workflows.
Mechanism of Action: Irreversible Caspase-3 Inhibition
The central mechanism of Ac-DEVD-CMK involves its function as a peptide-based inhibitor that mimics the natural substrate of caspase-3. Caspases are a family of cysteine proteases that play a critical role in the execution phase of apoptosis. They exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.
Apoptotic signaling is broadly divided into two main pathways:
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.
-
The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9.
Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7. Activated initiator caspases (caspase-8 and caspase-9) cleave procaspase-3, converting it into its active form. Active caspase-3 then proceeds to cleave a multitude of cellular substrates, including structural proteins and DNA repair enzymes, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Ac-DEVD-CMK is a synthetic peptide composed of the amino acid sequence Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl, which corresponds to the preferred cleavage site for caspase-3. This sequence allows it to specifically target the active site of caspase-3. The molecule is further modified with a chloromethylketone (CMK) group. This reactive group forms a covalent thioether bond with the cysteine residue in the catalytic site of caspase-3, resulting in irreversible inhibition of the enzyme.
While highly selective for caspase-3, Ac-DEVD-CMK has also been shown to inhibit other caspases, including caspase-6, -7, -8, and -10.
Quantitative Data Summary
The following table summarizes concentrations of Ac-DEVD-CMK used in various experimental contexts and their observed effects. While specific Ki or IC50 values for the CMK variant are not detailed in the provided literature, data for the analogous aldehyde inhibitor, Ac-DEVD-CHO, is included for reference.
| Compound | Target | Ki Value | Experimental Concentration | Cell/Model System | Observed Effect | Reference |
| Ac-DEVD-CHO | Caspase-3 | 230 pM | Not Specified | Isolated Enzyme | Potent inhibition | |
| Ac-DEVD-CHO | Caspase-7 | 300 pM | Not Specified | Isolated Enzyme | Potent inhibition | |
| Ac-DEVD-CHO | Caspase-2 | 1.7 µM | Not Specified | Isolated Enzyme | Weak inhibition | |
| Ac-DEVD-CMK | Caspase-3 | Not Specified | 10 µM | Human Pharyngeal Carcinoma Cells | Inhibited citrate-induced p21 cleavage and G2/M arrest | |
| Ac-DEVD-CMK | Caspase-3 | Not Specified | 100 µM | Jurkat Cells | Inhibited apoptosis induced by Ingenol 3,20-dibenzoate | |
| Ac-DEVD-CMK | Caspase-3 | Not Specified | 100 µM | BL41 Lymphoma Cells | Partially blocked manganese-induced apoptosis | |
| Ac-DEVD-CMK | Caspase-3 | Not Specified | 25 mg/kg (IP) | Mice | Attenuated acetaminophen-induced liver injury |
Signaling Pathway and Inhibitory Mechanism
The following diagram illustrates the convergence of the intrinsic and extrinsic apoptotic pathways on caspase-3 and the specific point of inhibition by Ac-DEVD-CMK.
Caption: Apoptotic signaling pathways showing Ac-DEVD-CMK inhibition.
Experimental Protocols
Key Experiment: Caspase-3 Activity Assay (Fluorometric)
This protocol is used to quantify the activity of caspase-3 in cell lysates and to determine the efficacy of inhibitors like Ac-DEVD-CMK. The assay is based on the cleavage of a fluorogenic substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC). Cleavage of this substrate by active caspase-3 releases the highly fluorescent AMC moiety.
Materials:
-
Cells treated with an apoptosis-inducing agent +/- Ac-DEVD-CMK.
-
Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT).
-
Fluorogenic Substrate: Ac-DEVD-AMC (1 mM stock in DMSO).
-
96-well black microplate, suitable for fluorescence measurements.
-
Fluorometer/microplate reader (Excitation: ~380 nm, Emission: ~440-460 nm).
Procedure:
-
Cell Lysis:
-
Induce apoptosis in cell cultures according to the specific experimental design. Include a negative control (no induction) and experimental samples treated with Ac-DEVD-CMK at desired concentrations.
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer per 1-2 x 106 cells.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at ~12,000 x g for 10 minutes at 4°C to pellet insoluble debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay) to ensure equal protein loading in the assay.
-
-
Caspase Activity Measurement:
-
In a 96-well black microplate, add 25-50 µg of protein lysate to each well. Adjust the volume with Reaction Buffer to a final volume of 50 µL.
-
Prepare a master mix for the reaction. For each reaction, combine Reaction Buffer and Ac-DEVD-AMC substrate to a final concentration of 50 µM.
-
Add 50 µL of the substrate-containing master mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of 420-460 nm.
-
-
Data Analysis:
-
The relative fluorescence units (RFU) are directly proportional to the amount of AMC released and thus to the caspase-3 activity.
-
Compare the fluorescence of treated samples to the untreated control to determine the fold-increase or percentage inhibition of caspase-3 activity.
-
Experimental Workflow Visualization
The diagram below outlines a typical workflow for assessing the inhibitory effect of Ac-DEVD-CMK on caspase-3 activity in a cell-based model.
Caption: Workflow for evaluating Ac-DEVD-CMK efficacy.
This compound is a powerful and specific tool for the study of apoptosis. Its mechanism as an irreversible inhibitor of caspase-3 is well-defined, targeting the central executioner of programmed cell death. By forming a covalent bond with the enzyme's active site, it effectively halts the apoptotic cascade, allowing researchers to probe the intricate roles of caspase-3 in health and disease. The protocols and data presented herein provide a solid foundation for professionals utilizing this inhibitor in their research and development endeavors.
Ac-DEVD-CMK TFA: A Technical Guide for Researchers
An In-depth Guide to the Structure, Chemical Properties, and Experimental Applications of the Caspase-3 Inhibitor Ac-DEVD-CMK TFA
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key molecular tools is paramount. This compound (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-chloromethyl ketone, Trifluoroacetate (B77799) salt) is a potent and widely utilized inhibitor of caspase-3, a critical executioner enzyme in the apoptotic pathway. This guide provides a detailed overview of its chemical characteristics, mechanism of action, and practical applications in experimental settings.
Chemical Structure and Properties
Ac-DEVD-CMK is a synthetic tetrapeptide that mimics the cleavage site of caspase-3 substrates. The chloromethyl ketone (CMK) moiety forms a covalent bond with the active site of the caspase, leading to irreversible inhibition. The trifluoroacetate (TFA) salt form enhances its stability and solubility.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Formal Name | N-acetyl-L-α-aspartyl-L-α-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide, 2,2,2-trifluoroacetate salt |
| Synonyms | Ac-Asp-Glu-Val-Asp-CMK, Caspase-3 Inhibitor III |
| Molecular Formula | C₂₁H₃₁ClN₄O₁₁ · XCF₃COOH |
| Formula Weight | 551.0 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Solubility | DMSO: 50 mg/mL |
| SMILES | CC(C)--INVALID-LINK--=O)NC(=O)--INVALID-LINK--=O)NC(=O)--INVALID-LINK--=O)NC(=O)C">C@HC(=O)N--INVALID-LINK--CC(O)=O.C(F)(F)(F)C(O)=O |
| InChI Key | CLHNKMMUCVHOBN-URZJWRBXSA-N |
Mechanism of Action: Inhibition of Apoptosis
This compound functions as a highly selective and irreversible inhibitor of caspase-3.[1] It also exhibits inhibitory activity against other caspases, including caspase-6, -7, -8, and -10.[2] Caspases are a family of cysteine proteases that play a central role in the execution of programmed cell death, or apoptosis.[3]
Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, with caspase-3 being a key player.[1] Once activated, caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
By binding to the active site of caspase-3, this compound prevents the cleavage of these substrates, thereby blocking the apoptotic cascade. This makes it an invaluable tool for studying the role of caspase-3 in various cellular processes and disease models.
Quantitative Data
The inhibitory potency of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). While specific IC₅₀ values for this compound can vary depending on the experimental conditions, the following table provides context with data for the closely related aldehyde inhibitor, Ac-DEVD-CHO.
Table 2: Inhibitory Activity of a Related Caspase-3 Inhibitor
| Compound | Target Caspase | IC₅₀ (pM) |
| Ac-DEVD-CHO | Caspase-3 | 140[4] |
Experimental Protocols
This compound is commonly used in cell culture experiments to investigate the role of caspase-3 in apoptosis. A general protocol for a caspase-3 activity assay using a fluorogenic substrate is provided below.
Protocol: Fluorometric Caspase-3 Activity Assay
This protocol is adapted from commercially available kits and is intended as a general guideline.[1][3][5]
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound (for inhibitor control)
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, containing 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, and protease inhibitors)
-
Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC)
-
96-well black microplate
-
Microplate fluorometer (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a 96-well plate.
-
Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control and a vehicle control. For inhibitor studies, pre-incubate cells with this compound (typically 10-100 µM) for 1-2 hours before adding the apoptotic stimulus.
-
-
Cell Lysis:
-
For suspension cells, centrifuge the plate and discard the supernatant. For adherent cells, aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Add 50-100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
-
Caspase Activity Assay:
-
Prepare the reaction mixture by diluting the Ac-DEVD-AMC substrate in an appropriate assay buffer to the final working concentration (e.g., 50 µM).
-
Add an equal volume of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate fluorometer.
-
Subtract the background fluorescence (from a well with lysis buffer and substrate only).
-
Express caspase-3 activity as the fold-increase in fluorescence compared to the untreated control.
-
Conclusion
This compound is a robust and indispensable tool for researchers studying apoptosis and other cellular processes involving caspase-3. Its high specificity and irreversible mode of action allow for the clear elucidation of caspase-3-dependent pathways. The protocols and data presented in this guide provide a solid foundation for the effective application of this compound in a research setting. As with any experimental tool, careful optimization and the use of appropriate controls are essential for obtaining reliable and reproducible results.
References
The Discovery and Development of Ac-DEVD-CMK TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental applications of Ac-DEVD-CMK TFA (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-Chloromethylketone, Trifluoroacetate salt), a pivotal tool in the study of apoptosis.
Introduction: The Dawn of Caspase-3 Inhibition
The journey to the development of this compound began with the fundamental discovery of the key executioner of apoptosis, caspase-3. A critical breakthrough was the identification of the specific amino acid sequence cleaved by caspase-3 in one of its key substrates, poly (ADP-ribose) polymerase (PARP). This sequence, Asp-Glu-Val-Asp (DEVD), became the blueprint for the rational design of potent and specific caspase-3 inhibitors.[1][2] The development of peptide-based inhibitors with a reactive "warhead" like a chloromethylketone (CMK) group, which can form an irreversible covalent bond with the active site of the enzyme, marked a significant advancement in the field of apoptosis research. Ac-DEVD-CMK emerged as a highly effective and cell-permeable tool to probe the function of caspase-3.[3][4]
Mechanism of Action: Irreversible Inhibition of Caspase-3
Ac-DEVD-CMK is a selective and irreversible inhibitor of caspase-3.[5] Its mechanism of action is centered on the tetrapeptide sequence (DEVD) which mimics the natural substrate of caspase-3, allowing it to specifically target the active site of the enzyme. The chloromethylketone (CMK) group acts as an irreversible covalent modifier of the catalytic cysteine residue within the caspase-3 active site. This alkylation of the active site cysteine renders the enzyme permanently inactive. While highly selective for caspase-3, Ac-DEVD-CMK has also been reported to inhibit other caspases, including caspases-6, -7, -8, and -10, albeit with potentially different efficiencies.[4][6]
Data Presentation: Inhibitory Profile of Ac-DEVD-CMK and Related Compounds
Quantitative data on the inhibitory activity of Ac-DEVD-CMK and other relevant caspase inhibitors are crucial for experimental design. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of an inhibitor.
| Inhibitor | Target Caspase(s) | Reported IC50 (µM) | Notes |
| Ac-DEVD-CMK | Caspase-3 | Data not explicitly found in a comprehensive panel | A highly selective and irreversible inhibitor of caspase-3.[5] |
| Z-DEVD-FMK | Caspase-3 | 1.326 | A commercially available caspase-3 inhibitor, often used as a positive control.[7] |
| Ac-DMPD-CMK | Caspase-3 | 0.5456 | A potent GSDME-derived caspase-3 inhibitor.[7] |
| Ac-DMLD-CMK | Caspase-3 | 0.7455 | Another potent GSDME-derived caspase-3 inhibitor.[7] |
| Ac-LESD-CMK | Caspase-8 | 0.05 | A potent caspase-8 inhibitor.[8] |
| z-LEHD-FMK | Caspase-8 | 0.0007 | A highly potent caspase-8 inhibitor.[8] |
| z-IETD-FMK | Caspase-8 | 0.35 | A known caspase-8 inhibitor.[8] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate and enzyme concentrations, and incubation times.
Experimental Protocols
In Vitro Caspase-3 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of a compound, such as Ac-DEVD-CMK, on caspase-3 in a cell-free system using a colorimetric substrate like Ac-DEVD-pNA.
Materials:
-
Recombinant active caspase-3
-
Test inhibitor (e.g., Ac-DEVD-CMK)
-
Ac-DEVD-pNA (p-nitroanilide) substrate
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute recombinant caspase-3 in an appropriate buffer to the desired concentration.
-
Prepare a stock solution of the test inhibitor (and Ac-DEVD-CMK as a positive control) in DMSO.
-
Prepare a stock solution of Ac-DEVD-pNA in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant active caspase-3
-
Serial dilutions of the test inhibitor or Ac-DEVD-CMK.
-
-
Include a control well with enzyme and buffer but no inhibitor.
-
Include a blank well with buffer only.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the Ac-DEVD-pNA substrate to each well to a final concentration of 100-200 µM.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Inhibition of Apoptosis in Cell Culture
This protocol provides a general guideline for using Ac-DEVD-CMK to inhibit caspase-3-mediated apoptosis in a cell culture setting.
Materials:
-
Cells of interest cultured in appropriate media
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
This compound
-
Sterile DMSO
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining, TUNEL assay)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will allow for optimal growth and treatment.
-
-
Preparation of Inhibitor:
-
Prepare a stock solution of Ac-DEVD-CMK in sterile DMSO (e.g., 10-50 mM).
-
Further dilute the stock solution in cell culture medium to the desired final working concentrations (typically in the range of 10-100 µM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and apoptosis inducer.
-
-
Inhibitor Pre-treatment:
-
Remove the culture medium from the cells and replace it with medium containing the desired concentration of Ac-DEVD-CMK.
-
Incubate the cells for a pre-determined period (e.g., 1-2 hours) to allow for cell permeability and target engagement.
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent to the wells containing the inhibitor.
-
Include a positive control (cells treated with the inducer only) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the cells for the time required to induce apoptosis (this will vary depending on the cell type and inducer).
-
-
Assessment of Apoptosis:
-
Harvest the cells and assess the level of apoptosis using a suitable method, such as:
-
Annexin V/PI staining followed by flow cytometry: To quantify early and late apoptotic cells.
-
TUNEL assay: To detect DNA fragmentation.
-
Western blotting: To detect the cleavage of caspase-3 substrates like PARP.
-
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Compare the level of apoptosis in cells treated with the inducer alone versus those pre-treated with Ac-DEVD-CMK to determine the inhibitory effect.
-
Visualizations: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Caspase-3 activation pathways and the inhibitory action of Ac-DEVD-CMK.
Caption: Experimental workflow for inhibiting apoptosis in cell culture using Ac-DEVD-CMK.
Caption: Logical relationship of Ac-DEVD-CMK's irreversible inhibition of caspase-3.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ac-DEVD-CMK TFA: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-DEVD-CMK (N-Acetyl-L-α-aspartyl-L-α-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide) is a widely utilized peptide-based irreversible inhibitor of caspases, a family of cysteine-aspartic proteases that play critical roles in apoptosis and inflammation. Supplied as a trifluoroacetate (B77799) (TFA) salt, this cell-permeable compound is frequently employed as a selective inhibitor of caspase-3. However, a comprehensive understanding of its target specificity and selectivity is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications. This technical guide provides an in-depth analysis of the target profile of Ac-DEVD-CMK, methodologies for its characterization, and the molecular basis of its inhibitory action.
Introduction
Caspases are key mediators of programmed cell death (apoptosis) and inflammation. They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Based on their function, caspases can be broadly classified into initiators (e.g., caspase-8, -9) and executioners (e.g., caspase-3, -6, -7). Caspase-3, in particular, is a critical executioner caspase responsible for the cleavage of a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) mimics the cleavage site of one of the primary substrates of caspase-3, poly(ADP-ribose) polymerase (PARP). Ac-DEVD-CMK is a synthetic peptide in which the C-terminal aspartate is modified with a chloromethyl ketone (CMK) reactive group. This modification allows the inhibitor to form a covalent bond with the active site of the caspase, leading to irreversible inhibition. While Ac-DEVD-CMK is widely regarded as a selective caspase-3 inhibitor, it is essential to recognize its activity against other caspases to avoid misinterpretation of experimental data.
Target Specificity and Selectivity
The specificity of a caspase inhibitor refers to its ability to distinguish between different caspases, while selectivity describes its preference for one caspase over others. Ac-DEVD-CMK is a potent inhibitor of caspase-3 but also demonstrates inhibitory activity against other executioner caspases, including caspase-7, and to a lesser extent, initiator caspases like caspase-6, -8, and -10.[1][2]
Quantitative Inhibition Profile
Table 1: Inhibition Constants (Ki) of Ac-DEVD-CHO against Various Human Caspases
| Caspase | Ki (nM) | Caspase Family |
| Caspase-3 | 0.23 | Executioner |
| Caspase-7 | 0.3 | Executioner |
| Caspase-2 | 1700 | Initiator |
| Group III Caspases (e.g., -6, -8, -9, -10) | 1 - 300 | Mixed |
Data is for Ac-DEVD-CHO and serves as an indicator of the selectivity of the DEVD peptide sequence.[3][4]
As the table indicates, the DEVD sequence has a high affinity for caspase-3 and caspase-7. The significantly higher Ki value for caspase-2 suggests good selectivity against this particular initiator caspase. The broader range of Ki values for other Group III caspases indicates a moderate degree of cross-reactivity.
Mechanism of Irreversible Inhibition
Ac-DEVD-CMK functions as an irreversible inhibitor through the covalent modification of the catalytic cysteine residue in the active site of the caspase.[5] The mechanism involves a two-step process:
-
Initial Binding: The DEVD peptide sequence of the inhibitor is recognized by and binds to the substrate-binding pocket of the caspase. This interaction is primarily driven by non-covalent forces.
-
Covalent Modification: The highly reactive chloromethyl ketone group then undergoes a nucleophilic attack by the thiol group of the active site cysteine. This results in the formation of a stable thioether bond and the displacement of the chlorine atom. This covalent modification permanently inactivates the enzyme.
Experimental Protocols
The determination of the target specificity and selectivity of Ac-DEVD-CMK involves in vitro enzyme inhibition assays. A standard protocol to determine the IC50 value is outlined below.
Determination of IC50 Values for Caspase Inhibition
This protocol describes a general method for measuring the inhibitory potency of Ac-DEVD-CMK against a specific caspase using a fluorogenic substrate.
Materials:
-
Recombinant active caspase (e.g., caspase-3)
-
Ac-DEVD-CMK TFA
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC)
Procedure:
-
Prepare Reagents:
-
Dissolve Ac-DEVD-CMK in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the Ac-DEVD-CMK stock solution in assay buffer to achieve a range of desired inhibitor concentrations.
-
Prepare a working solution of the recombinant active caspase in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare a working solution of the fluorogenic substrate (e.g., Ac-DEVD-AMC) in assay buffer. The final concentration should be at or near the Km value for the specific caspase to ensure sensitivity to competitive inhibition.
-
-
Assay Setup:
-
In the wells of a 96-well black microplate, add the following in triplicate:
-
A volume of the diluted Ac-DEVD-CMK solutions.
-
A volume of assay buffer to the control wells (no inhibitor).
-
A volume of the recombinant active caspase solution to all wells except the blank.
-
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a pre-warmed fluorometric plate reader.
-
Monitor the increase in fluorescence over time at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of caspase activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Signaling Pathway Context
Ac-DEVD-CMK is a valuable tool for studying the role of executioner caspases, particularly caspase-3, in the apoptotic signaling cascade. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases.
By inhibiting caspase-3 and other executioner caspases, Ac-DEVD-CMK can be used to investigate the downstream events of apoptosis and to determine whether a particular cellular process is caspase-dependent.
Conclusion
References
Ac-DEVD-CMK TFA: An In-Depth Technical Guide to Studying Programmed Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key family of proteases responsible for executing the apoptotic cascade are caspases. Among these, caspase-3 is a critical executioner caspase, the activation of which leads to the cleavage of a plethora of cellular substrates, ultimately resulting in the dismantling of the cell. The study of apoptosis and the modulation of caspase activity are of paramount importance in various fields, including cancer biology, neurodegenerative diseases, and immunology.
Ac-DEVD-CMK (N-Acetyl-Asp-Glu-Val-Asp-chloromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-3.[1][2] Its tetrapeptide sequence, DEVD, mimics the cleavage site of one of caspase-3's key substrates, poly(ADP-ribose) polymerase (PARP).[3] This competitive binding to the active site of caspase-3 effectively blocks its proteolytic activity. The trifluoroacetate (B77799) (TFA) salt of Ac-DEVD-CMK is a common formulation used in research. This technical guide provides a comprehensive overview of Ac-DEVD-CMK TFA, including its mechanism of action, experimental protocols, and data interpretation for the study of programmed cell death.
Mechanism of Action
Ac-DEVD-CMK functions as an irreversible inhibitor of caspase-3 by covalently modifying the catalytic cysteine residue within the enzyme's active site. The chloromethylketone (CMK) group is a reactive electrophile that forms a stable thioether bond with the sulfhydryl group of the active site cysteine. This covalent modification permanently inactivates the enzyme, thereby halting the downstream events of the apoptotic cascade. While highly selective for caspase-3, Ac-DEVD-CMK has been shown to inhibit other caspases, such as caspases-6, -7, -8, and -10, although generally with lower efficacy.[1][4]
Quantitative Data: Inhibitor Specificity and Efficacy
The following tables summarize key quantitative data regarding the use of Ac-DEVD-CMK and related compounds in studying apoptosis.
Table 1: IC50 Values of Acyl-Peptide-CHO/CMK Inhibitors Against Various Caspases
| Compound | Caspase-1 (nM) | Caspase-3 (nM) | Caspase-4 (nM) | Caspase-5 (nM) | Caspase-6 (nM) | Caspase-7 (nM) | Caspase-8 (nM) | Caspase-9 (nM) | Caspase-10 (nM) |
| Ac-DEVD-CHO | ND | 3.04 | ND | ND | 122 | 3.54 | ND | ND | ND |
| z-IETD-FMK | ND | ND | ND | ND | ND | ND | 350 | 3,700 | 5,760 |
| z-LEHD-FMK | ND | ND | ND | ND | ND | ND | 0.70 | 1,500 | 3,590 |
| Ac-LESD-CMK | ND | ND | ND | ND | ND | ND | 50 | 12,000 | 520 |
| Ac-FLTD-CMK | 3,360 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 |
*ND: Not Determined. Data compiled from various sources. The substrate used for caspase-3, -6, and -7 was (Z-DEVD)2-R110, while (Z-LEHD)2-R110 was used for other caspases.
Table 2: Experimentally Determined Efficacy of Ac-DEVD-CMK
| Experimental Model | Treatment | Concentration/Dose | Observed Effect | Reference |
| Coronary occlusion/reperfusion in rat hearts | Ac-DEVD-CMK | - | Reduced infarct size (27.8±3.3% vs. 38.5±2.6% in control) | |
| Mn2+-induced apoptosis in BL41 cells | Ac-DEVD-CMK | 100 µM | Partially blocked B cell death by 37% | |
| Acetaminophen-induced liver injury in mice | Ac-DEVD-CMK | 25 mg/kg (IP, single dose) | Significantly attenuated liver injury | |
| Ingenol dibenzoate (IDB)-induced apoptosis | Ac-DEVD-CMK | 100 µM (24 h) | Inhibited apoptosis | |
| Citrate-induced effects in human pharyngeal squamous carcinoma cells | Ac-DEVD-CMK | 10 µM (36 h) | Inhibited p21 cleavage and G2/M accumulation |
Signaling Pathways in Apoptosis
The activation of caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways. Ac-DEVD-CMK serves as a tool to dissect these pathways by specifically blocking caspase-3 activity.
Caption: Extrinsic Apoptosis Pathway and Inhibition by Ac-DEVD-CMK.
Caption: Intrinsic Apoptosis Pathway and Inhibition by Ac-DEVD-CMK.
Experimental Protocols
Detailed methodologies for key experiments involving Ac-DEVD-CMK are provided below.
Preparation of this compound Stock Solution
This compound is typically soluble in DMSO.
-
Reconstitution: Dissolve the lyophilized this compound powder in high-quality, anhydrous DMSO to create a stock solution. A common stock concentration is 10-50 mM. For example, to make a 10 mM stock solution of this compound (MW: 664.97 g/mol ), dissolve 6.65 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Caspase-3 Activity Assay (Colorimetric)
This assay utilizes the chromogenic substrate Ac-DEVD-pNA (p-nitroanilide).
Materials:
-
Cells or tissue of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Ac-DEVD-pNA substrate (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Treatment: Seed cells in a culture plate and treat with the apoptosis-inducing agent. Include a vehicle control (untreated cells) and a condition where cells are pre-treated with Ac-DEVD-CMK (e.g., 10-100 µM for 1-2 hours) prior to the addition of the apoptotic stimulus.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then add ice-cold Cell Lysis Buffer and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Cell Lysis Buffer.
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge at 10,000-14,000 x g for 5-10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cytosolic extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Setup:
-
In a 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Include a blank control containing only Cell Lysis Buffer.
-
-
Reaction Initiation: Add 50 µL of 2x Reaction Buffer to each well.
-
Substrate Addition: Add 5 µL of 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all samples. Caspase-3 activity can be expressed as the fold-increase in absorbance compared to the untreated control.
Caspase-3/7 Activity Assay (Fluorometric)
This assay employs the fluorogenic substrate Ac-DEVD-AMC (7-amino-4-methylcoumarin) or Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin).
Materials:
-
Similar materials as the colorimetric assay, but with a fluorogenic substrate (Ac-DEVD-AMC or Ac-DEVD-AFC).
-
Microplate reader with appropriate filters for fluorescence detection (e.g., Ex/Em = 380/460 nm for AMC; Ex/Em = 400/505 nm for AFC).
Procedure: The procedure is similar to the colorimetric assay, with the following key differences:
-
In the Assay Setup , use a black 96-well plate to minimize background fluorescence.
-
In the Substrate Addition step, add the fluorogenic substrate to a final concentration of 10-50 µM.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Create a standard curve using free AMC or AFC to quantify the amount of cleaved substrate. Caspase activity is typically expressed as relative fluorescence units (RFU) or as the rate of substrate cleavage per unit of protein.
Western Blotting for Apoptosis Markers
Western blotting is used to detect the cleavage of caspase-3 and its substrate, PARP.
Materials:
-
Cell lysates prepared as described above.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Anti-Caspase-3 (detects both pro-caspase-3 and the cleaved, active form).
-
Anti-cleaved Caspase-3 (specific for the active form).
-
Anti-PARP (detects both full-length and cleaved PARP).
-
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Separation: Separate 20-30 µg of protein from each lysate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: The appearance of the cleaved fragments of caspase-3 (p17/p19) and PARP (89 kDa) indicates apoptosis. A decrease in the full-length proteins will also be observed.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the role of caspase-3 in apoptosis using Ac-DEVD-CMK.
Caption: A typical experimental workflow using Ac-DEVD-CMK.
Conclusion
This compound is an invaluable tool for researchers studying programmed cell death. Its ability to specifically and irreversibly inhibit caspase-3 allows for the detailed investigation of apoptotic signaling pathways and the identification of caspase-3-dependent events. By employing the standardized protocols and understanding the quantitative aspects of its inhibitory action as outlined in this guide, researchers can effectively utilize Ac-DEVD-CMK to advance our understanding of apoptosis and its role in health and disease, and to facilitate the development of novel therapeutics targeting this fundamental cellular process.
References
Ac-DEVD-CMK TFA: A Technical Guide for Apoptosis Investigation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the use of Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-chloromethyl ketone, trifluoroacetate (B77799) salt (Ac-DEVD-CMK TFA), a critical tool for the investigation of apoptosis. We will cover its mechanism of action, role in cellular signaling, quantitative data, and detailed experimental protocols.
Introduction to this compound
This compound is a synthetic, cell-permeable peptide inhibitor that plays a crucial role in the study of programmed cell death, or apoptosis. It is designed to specifically target and inhibit caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2][3] By irreversibly binding to caspase-3, this compound effectively blocks the downstream events of apoptosis, making it an invaluable tool for elucidating the mechanisms of cell death and for screening potential therapeutic agents.
Mechanism of Action
Ac-DEVD-CMK is an irreversible inhibitor of caspase-3.[1][4] Its peptide sequence, DEVD (Asp-Glu-Val-Asp), mimics the cleavage site in key caspase-3 substrates, such as poly(ADP-ribose) polymerase (PARP). This allows the inhibitor to fit into the active site of the enzyme. The chloromethyl ketone (CMK) group then forms a covalent bond with the cysteine residue in the catalytic site of the caspase, leading to its irreversible inactivation.
While it is a potent and selective inhibitor of caspase-3, it is important to note that Ac-DEVD-CMK also demonstrates inhibitory activity against other caspases, including caspase-6, -7, -8, and -10. This cross-reactivity should be considered when interpreting experimental results.
Role in Apoptosis Signaling Pathways
Caspase-3 is a central executioner caspase, activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Once activated, it cleaves a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. This compound acts by blocking this final, critical step.
Quantitative and Physicochemical Data
Proper experimental design requires accurate information on the inhibitor's properties and effective concentrations. The following tables summarize key data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Synonyms | Ac-Asp-Glu-Val-Asp-CMK, Caspase-3 Inhibitor III | |
| Molecular Formula | C₂₁H₃₁ClN₄O₁₁ • XCF₃COOH | |
| Molecular Weight | 551.0 g/mol | |
| Purity | ≥98% | |
| Appearance | Crystalline solid | |
| Solubility | DMSO: 50 mg/mL | |
| Storage | Store at -20°C for long-term stability (≥ 4 years) | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Table 2: Experimental Concentrations and Specificity
| Parameter | Value / Target | Cell Lines / Context | Source |
| Primary Target | Caspase-3 | General | |
| Other Targets | Caspase-6, -7, -8, -10 | General | |
| Typical In Vitro Concentration | Up to 100 µM | Jurkat, FaDu, Detroit 562 cells | |
| Example In Vitro Application | 10 µM for 36h | FaDu and Detroit 562 cells (inhibits p21 cleavage) | |
| Example In Vitro Application | 100 µM for 24h | Jurkat cells (inhibits ingenol (B1671944) dibenzoate-induced apoptosis) | |
| Example In Vivo Application | 25 mg/kg (single IP dose) | Mice (attenuates acetaminophen-induced liver injury) |
Experimental Protocols
This section provides a detailed methodology for using this compound to inhibit apoptosis in a cell culture model.
Protocol: Inhibition of Apoptosis in Cultured Cells
This protocol describes a general procedure to assess the ability of this compound to block apoptosis induced by a chemical agent. The endpoint can be a measurement of caspase-3 activity using a fluorogenic or colorimetric substrate (e.g., Ac-DEVD-pNA).
Materials and Reagents:
-
This compound
-
Sterile, anhydrous DMSO
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorogenic assay kit
-
Microplate reader
Procedure:
-
Prepare Stock Solution: Dissolve this compound in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM). Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable.
-
Pre-treatment with Inhibitor: Dilute the Ac-DEVD-CMK stock solution in complete culture medium to the desired final working concentration (e.g., 50 µM, 100 µM). Add this to the appropriate wells. For the control and apoptosis-induced groups, add medium with an equivalent concentration of DMSO. Incubate for 1-2 hours.
-
Induce Apoptosis: Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the designated wells (apoptosis-induced group and inhibitor-treated group).
-
Incubation: Incubate the plate for a predetermined time sufficient to induce apoptosis (e.g., 3-6 hours).
-
Cell Lysis: Harvest the cells. For adherent cells, aspirate the medium and wash with PBS. For suspension cells, centrifuge the plate to pellet the cells. Lyse the cells according to the caspase assay kit manufacturer's instructions.
-
Caspase-3 Activity Assay: Perform the caspase-3 assay by adding the cell lysate and the caspase-3 substrate (e.g., Ac-DEVD-pNA) to a new plate. Incubate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance (405 nm for pNA) or fluorescence using a microplate reader.
Experimental Groups:
-
Negative Control: Untreated cells (vehicle only).
-
Positive Control: Cells treated with the apoptosis-inducing agent only.
-
Inhibitor Control: Cells treated with this compound only.
-
Test Group: Cells pre-treated with this compound, followed by the apoptosis-inducing agent.
Summary of Applications
This compound is a versatile tool used in a wide range of research areas to confirm the role of caspase-3 in cellular processes:
-
Cancer Research: To determine if a novel anti-cancer compound induces cell death via caspase-3-dependent apoptosis.
-
Neuroscience: To investigate the role of apoptosis in neurodegenerative diseases.
-
Metabolic Disease: To study apoptosis induced by conditions such as high glucose (hyperglycemia) in various tissues.
-
Toxicology: To assess whether drug-induced organ damage, such as liver injury, is mediated by caspase-3 activation.
-
Cardiovascular Research: To explore the mechanisms of cell death in myocardial infarction and reperfusion injury.
By providing a means to selectively block a key executioner of apoptosis, this compound remains an essential compound for researchers dedicated to understanding and manipulating the complex process of programmed cell death.
References
Methodological & Application
Application Note: Preparation of Ac-DEVD-CMK TFA Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, handling, and storage of Ac-DEVD-CMK TFA (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-Chloromethyl Ketone, Trifluoroacetate salt) stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. Ac-DEVD-CMK is a potent, cell-permeable, and irreversible inhibitor of caspase-3, a key effector caspase in the apoptotic pathway.[1][2][3] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data in apoptosis research.
Quantitative Data Summary
The following table summarizes the essential physical and chemical properties of this compound for accurate stock solution preparation.
| Parameter | Value | Source |
| Full Chemical Name | N-acetyl-L-α-aspartyl-L-α-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide, 2,2,2-trifluoroacetate salt | [1][2] |
| Synonyms | Caspase-3 Inhibitor III TFA, Ac-Asp-Glu-Val-Asp-CMK | |
| Molecular Formula | C₂₃H₃₂ClF₃N₄O₁₃ | |
| Molecular Weight | 664.97 g/mol | |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 75.19 mM) | |
| Recommended Stock Conc. | 10 mM - 20 mM | N/A |
| Storage of Solid Powder | -20°C for 1 year; -80°C for up to 2 years. Protect from moisture and light. | |
| Storage of DMSO Stock | -20°C for up to 1 month; -80°C for up to 6 months. Aliquoting is essential. |
Signaling Pathway Context: Caspase-3 Inhibition
Ac-DEVD-CMK acts by irreversibly binding to the active site of caspase-3, thereby blocking its ability to cleave downstream substrates and execute the apoptotic program. The diagram below illustrates this mechanism within a simplified apoptotic signaling cascade.
Caption: Simplified Apoptotic Pathway Showing Caspase-3 Inhibition.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, low-retention micropipette tips
-
Precision micropipettes (P1000, P200)
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Trifluoroacetic acid (TFA) salts can be irritating and moisture-sensitive. Handle the compound in a well-ventilated area or a chemical fume hood.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Always wear gloves and avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before beginning work.
Calculation for 10 mM Stock Solution
Use the following formula to determine the required mass of the compound:
Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)
Example Calculation for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM × 664.97 g/mol × 1 mL
-
Mass (mg) = 6.65 mg
Therefore, you will need to weigh 6.65 mg of this compound powder to prepare 1 mL of a 10 mM stock solution.
Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing on the hygroscopic powder.
-
Weighing: Carefully weigh the calculated amount (e.g., 6.65 mg) of the powder and transfer it into a sterile microcentrifuge tube.
-
Solvent Addition: Using a precision micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.
-
Dissolution: Close the tube cap tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless solution should be formed. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the inhibitor, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name ("Ac-DEVD-CMK"), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month). When needed, thaw a single aliquot and dilute it to the final working concentration in the appropriate cell culture medium or assay buffer.
Experimental Workflow Diagram
The following diagram provides a visual summary of the stock solution preparation protocol.
Caption: Workflow for this compound Stock Solution Preparation.
References
Optimal Working Concentration of Ac-DEVD-CMK TFA in Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEVD-CMK (N-Acetyl-Asp-Glu-Val-Asp-chloromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-3.[1][2] The trifluoroacetate (B77799) (TFA) salt is a common formulation of this peptide inhibitor. Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4] Therefore, Ac-DEVD-CMK is an invaluable tool for studying the role of caspase-3 in apoptosis and for screening potential therapeutic agents that modulate this pathway. This document provides detailed application notes and protocols for the optimal use of Ac-DEVD-CMK TFA in in vitro settings.
Mechanism of Action
Ac-DEVD-CMK is designed as a peptide substrate mimic for caspase-3. The DEVD sequence is the recognition motif for caspase-3. The chloromethylketone (CMK) group forms a covalent thioether bond with the cysteine residue in the active site of caspase-3, leading to its irreversible inhibition.[5] While highly selective for caspase-3, Ac-DEVD-CMK has also been shown to inhibit other caspases, including caspase-6, -7, -8, and -10, though often with lower efficiency.
Quantitative Data
The optimal working concentration of Ac-DEVD-CMK can vary depending on the cell type, the method of apoptosis induction, and the specific experimental endpoint. Below is a summary of reported concentrations and IC50 values to guide the experimental design.
| Parameter | Value | Cell Line/System | Application | Reference |
| Working Concentration | 10 µM | Human pharyngeal squamous carcinoma FaDu and Detroit 562 cells | Inhibition of citrate-induced p21 cleavage and G2/M accumulation | |
| Working Concentration | 100 µM | Jurkat cells | Inhibition of apoptosis | |
| Working Concentration | 20 µM | HepG2 cell lysates | Inhibition of GSDME and PARP cleavage | |
| IC50 (Ac-DMPD-CMK) | 0.5456 µM | Recombinant human active caspase-3 | Enzymatic activity inhibition | |
| IC50 (Ac-DMLD-CMK) | 0.7455 µM | Recombinant human active caspase-3 | Enzymatic activity inhibition | |
| IC50 (Z-DEVD-FMK) | 1.326 µM | Recombinant human active caspase-3 | Enzymatic activity inhibition |
Note: IC50 values for Ac-DEVD-CMK can vary between studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the caspase-3 signaling pathway and a general experimental workflow for using Ac-DEVD-CMK.
Caption: Caspase-3 activation pathway and its inhibition by Ac-DEVD-CMK.
Caption: General experimental workflow for using Ac-DEVD-CMK.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the powder in sterile DMSO to create a stock solution, typically at a concentration of 10-50 mM. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: ~665.5 g/mol ), add 150.2 µL of DMSO.
-
Vortex gently to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Inhibition of Apoptosis in Cell Culture
Materials:
-
Cells of interest cultured in appropriate media
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, TNF-α)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell culture plates and incubator
Procedure:
-
Seed cells in a multi-well plate at a density that will allow for optimal growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare the working solution of Ac-DEVD-CMK by diluting the stock solution in fresh cell culture medium to the desired final concentration (e.g., 10-100 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type.
-
Pre-incubate the cells with the Ac-DEVD-CMK-containing medium for 1-2 hours before inducing apoptosis.
-
Add the apoptosis-inducing agent to the wells, including a positive control (inducer only) and a negative control (vehicle only).
-
Incubate the plate for the desired period, depending on the apoptosis inducer and cell type (typically 4-24 hours).
-
Proceed with downstream analysis to assess the inhibition of apoptosis (e.g., caspase activity assay, western blot for cleaved PARP or cleaved caspase-3, or flow cytometry for Annexin V staining).
Caspase-3 Activity Assay (Colorimetric)
This assay measures the cleavage of a colorimetric substrate, such as Ac-DEVD-pNA (p-nitroanilide), by active caspase-3.
Materials:
-
Cell lysates from treated and control cells
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)
-
Ac-DEVD-pNA substrate (4 mM stock in DMSO)
-
96-well flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
For adherent cells, wash with ice-cold PBS, then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer to a microcentrifuge tube.
-
For suspension cells, pellet the cells, wash with ice-cold PBS, and resuspend in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Assay:
-
Add 50-100 µg of protein from each cell lysate to individual wells of a 96-well plate.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of Ac-DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
-
Western Blot for Cleaved Caspase-3
This method detects the active form of caspase-3, which is a hallmark of apoptosis.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3 (Asp175)
-
Primary antibody against total caspase-3 (for loading control)
-
Primary antibody against a housekeeping protein (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the caspase activity assay protocol.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the bands using an imaging system. The presence of a ~17/19 kDa band indicates cleaved, active caspase-3.
-
Conclusion
This compound is a powerful and specific tool for the in vitro investigation of apoptosis. The optimal working concentration should be determined empirically for each experimental system. The protocols provided here offer a starting point for the effective use of this inhibitor in a variety of applications, from cell culture to enzymatic assays and western blotting. Careful experimental design and the inclusion of appropriate controls are essential for obtaining reliable and reproducible data.
References
Application Notes and Protocols for In Vivo Administration of Ac-DEVD-CMK TFA in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEVD-CMK TFA (N-Acetyl-Asp-Glu-Val-Asp-chloromethylketone, trifluoroacetate (B77799) salt) is a potent and irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[1] By specifically targeting caspase-3, this compound serves as a valuable tool for studying the role of apoptosis in various physiological and pathological processes in vivo. These application notes provide a detailed protocol for the in vivo administration of this compound in mice, compiled from available research data.
Quantitative Data Summary
The following table summarizes quantitative data from a key in vivo study utilizing a caspase-3 inhibitor. This data can serve as a reference for expected outcomes and dosing.
| Parameter | Value | Animal Model | Administration Details | Outcome | Reference |
| Dosage | 25 mg/kg | 6- to 8-week-old female and male Sdc1-/- mice | Single intraperitoneal (IP) injection, 3 hours post-acetaminophen (APAP) administration | Significantly attenuated APAP-induced liver injury (AILI) | [1] |
| Efficacy | - | - | - | Inhibition of GSK-3β or caspase-3 activity mitigates liver damage | [1] |
Experimental Protocols
This section outlines a detailed methodology for the in vivo administration of this compound to mice, based on established protocols.
Objective: To inhibit caspase-3 activity in a mouse model to study the role of apoptosis.
Materials:
-
This compound (powder form)
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate mouse strain for the experimental model
-
Inducing agent for the specific disease model (e.g., acetaminophen (B1664979) for liver injury)
-
Standard laboratory equipment for animal handling and injection
Protocol for In Vivo Administration:
-
Reconstitution of this compound:
-
Aseptically weigh the required amount of this compound powder.
-
Reconstitute the powder in a sterile, pyrogen-free vehicle. Sterile saline (0.9% NaCl) or sterile water are recommended.
-
The concentration of the stock solution should be calculated based on the desired final injection volume and dosage. For example, for a 25 mg/kg dose in a 25 g mouse, you would need 0.625 mg of the inhibitor. If the injection volume is 100 µL, the concentration of the solution should be 6.25 mg/mL.
-
Ensure complete dissolution. Gentle vortexing may be applied.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.[1]
-
Note on TFA Salt: Trifluoroacetic acid (TFA) is a common counterion in synthetic peptides and can have biological effects, including toxicity at high concentrations.[2] If unexpected toxicity or off-target effects are observed, consider exchanging the TFA salt for a more biocompatible salt such as hydrochloride or acetate.
-
-
Animal Dosing and Administration:
-
House the mice in a controlled environment with appropriate access to food and water, following institutional guidelines for animal care and use.
-
Induce the disease model of interest according to the established protocol (e.g., administration of acetaminophen to induce acute liver injury).
-
At the specified time point post-induction (e.g., 3 hours), administer the prepared this compound solution.
-
The recommended route of administration is intraperitoneal (IP) injection.
-
The dosage used in a study on acetaminophen-induced liver injury was a single dose of 25 mg/kg. This can be used as a starting point, but the optimal dose may vary depending on the mouse model and the desired level of caspase-3 inhibition.
-
Carefully inject the solution into the peritoneal cavity, avoiding injury to internal organs.
-
-
Post-Administration Monitoring and Analysis:
-
Monitor the animals for any signs of toxicity or adverse effects.
-
At the desired experimental endpoint, euthanize the animals and collect tissues for analysis.
-
Assess the inhibition of caspase-3 activity in the target tissues using appropriate methods such as:
-
Western blotting for cleaved caspase-3 and its substrates (e.g., cleaved PARP).
-
Caspase-3 activity assays using fluorometric or colorimetric substrates.
-
Immunohistochemistry or immunofluorescence for cleaved caspase-3.
-
-
Evaluate the therapeutic or biological effect of caspase-3 inhibition based on the specific disease model (e.g., measuring liver enzyme levels in a liver injury model).
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental process, the following diagrams are provided in DOT language.
References
Application Notes and Protocols for Ac-DEVD-CMK TFA in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEVD-CMK TFA is a highly selective and irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway. The detection of cleaved (activated) caspase-3 and the subsequent cleavage of its substrates, such as Poly (ADP-ribose) polymerase (PARP), are hallmark indicators of apoptosis. Western blot analysis is a fundamental technique to qualitatively and quantitatively assess the activation of caspase-3 and the efficacy of inhibitors like this compound. These application notes provide a detailed protocol for utilizing this compound as a negative control in Western blot experiments to confirm caspase-3-dependent apoptotic events.
Mechanism of Action
This compound is a synthetic tetrapeptide (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl chloromethyl ketone) that mimics the cleavage site of caspase-3 substrates. The chloromethyl ketone (CMK) group forms a covalent bond with the active site of caspase-3, leading to its irreversible inhibition. By pretreating cells with this compound prior to inducing apoptosis, researchers can effectively block the caspase-3 signaling cascade. This inhibition can be visualized in a Western blot by the absence or significant reduction of cleaved caspase-3 and cleaved PARP bands, confirming that the observed apoptosis is caspase-3 dependent.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data obtained from densitometric analysis of Western blots. These tables illustrate the expected results when using this compound to inhibit apoptosis induced by a generic stimulus (e.g., Staurosporine).
Table 1: Densitometric Analysis of Cleaved Caspase-3 (17 kDa) Levels
| Treatment Group | Concentration | Incubation Time | Normalized Densitometry Units (Arbitrary Units) | % Inhibition of Cleaved Caspase-3 |
| Untreated Control | - | - | 0.1 | - |
| Apoptosis Inducer | 1 µM | 4 hours | 8.5 | 0% |
| Apoptosis Inducer + this compound | 1 µM + 50 µM | 4 hours | 0.5 | 94.1% |
| This compound only | 50 µM | 4 hours | 0.2 | - |
Table 2: Densitometric Analysis of Cleaved PARP (89 kDa) Levels
| Treatment Group | Concentration | Incubation Time | Normalized Densitometry Units (Arbitrary Units) | % Inhibition of Cleaved PARP |
| Untreated Control | - | - | 0.2 | - |
| Apoptosis Inducer | 1 µM | 4 hours | 9.2 | 0% |
| Apoptosis Inducer + this compound | 1 µM + 50 µM | 4 hours | 0.8 | 91.3% |
| This compound only | 50 µM | 4 hours | 0.3 | - |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the caspase-3 signaling pathway and the experimental workflow for using this compound in Western blot analysis.
Caption: Caspase-3 signaling pathway and the inhibitory action of Ac-DEVD-CMK.
Caption: Experimental workflow for Western blot analysis using this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cell line for apoptosis studies (e.g., Jurkat, HeLa)
-
Cell Culture Medium: As required for the specific cell line
-
Apoptosis Inducer: (e.g., Staurosporine, Etoposide, TNF-α)
-
This compound: Stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein Assay Reagent: (e.g., BCA or Bradford assay kit)
-
Laemmli Sample Buffer: (4X or 2X) with β-mercaptoethanol or DTT
-
SDS-PAGE Gels: Appropriate percentage for resolving target proteins (e.g., 12% for cleaved caspase-3, 8-10% for PARP)
-
Running Buffer: (e.g., Tris-Glycine-SDS)
-
Transfer Buffer: (e.g., Towbin buffer)
-
Membranes: PVDF or nitrocellulose
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-cleaved caspase-3 (Asp175)
-
Rabbit anti-PARP
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: (e.g., ECL)
-
Imaging System: For chemiluminescence detection
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates or flasks and allow them to reach 70-80% confluency.
-
For the inhibitor-treated group, pre-incubate the cells with the desired concentration of this compound (e.g., 20-100 µM) for 1-2 hours.[1]
-
Induce apoptosis by adding the chosen apoptotic stimulus (e.g., 1 µM Staurosporine) to the designated wells/flasks.
-
Incubate for the desired period (e.g., 3-6 hours). Ensure to have an untreated control group and a group treated only with the apoptosis inducer.
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each plate.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and then resuspend in lysis buffer.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an appropriate volume of Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of the SDS-PAGE gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-PARP) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is often 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin, GAPDH).
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target proteins to the corresponding loading control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for cleaved caspase-3/PARP in the positive control | Insufficient induction of apoptosis. | Optimize the concentration and incubation time of the apoptotic inducer. |
| Inefficient protein extraction. | Ensure the use of fresh lysis buffer with protease inhibitors. | |
| Suboptimal antibody concentration. | Titrate the primary and secondary antibody concentrations. | |
| Cleaved caspase-3/PARP signal in the this compound treated group | Insufficient inhibitor concentration or pre-incubation time. | Increase the concentration of this compound or the pre-incubation time. |
| Caspase-3 independent apoptosis. | The apoptotic pathway may not be dependent on caspase-3. Use other specific caspase inhibitors to investigate. | |
| High background on the blot | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of the washing steps. | |
| Uneven bands or "smiling" effect | Gel polymerization was uneven. | Ensure the gel is prepared correctly and polymerizes evenly. |
| Running buffer depleted. | Use fresh running buffer. | |
| Overheating during electrophoresis. | Run the gel at a lower voltage or in a cold room. |
References
Application Notes and Protocols: Ac-DEVD-CMK TFA for Inhibiting Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEVD-CMK TFA is a highly selective, irreversible, and cell-permeable inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2][3] By covalently modifying the active site of caspase-3, this compound effectively blocks the downstream events of apoptosis, including the cleavage of cellular substrates and the morphological changes associated with programmed cell death. While its primary target is caspase-3, it has also been shown to inhibit other caspases, including -6, -7, -8, and -10.[3] These characteristics make this compound an invaluable tool for studying the role of caspase-3-mediated apoptosis in cancer biology and for evaluating the efficacy of pro-apoptotic cancer therapies.
This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit apoptosis in cancer cell lines.
Mechanism of Action: The Caspase-3 Mediated Apoptotic Pathway
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. The apoptotic signaling cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, with caspase-3 being a central player.
Activated caspase-3 is responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic features of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. This compound specifically targets and irreversibly inhibits the activity of caspase-3, thereby preventing the execution of the apoptotic program.
Data Presentation
The following table summarizes the effective concentrations and experimental conditions for this compound and the similar caspase-3 inhibitor, Ac-DEVD-CHO, in various cancer cell lines.
| Cell Line | Cancer Type | Apoptosis Inducer | Inhibitor | Concentration | Incubation Time | Observed Effect | Reference(s) |
| Jurkat | T-cell leukemia | Ingenol Dibenzoate | This compound | 100 µM | 24 h | Inhibition of apoptosis | [4] |
| Jurkat | T-cell leukemia | TRAIL | Ac-DEVD-CHO | 200 µM | - | Blocked DNA fragmentation | |
| FaDu | Human Pharyngeal Squamous Carcinoma | Citrate (10 mM) | This compound | 10 µM | 36 h | Inhibited p21 cleavage and G2/M accumulation | |
| Detroit 562 | Human Pharyngeal Squamous Carcinoma | Citrate (10 mM) | This compound | 10 µM | 36 h | Inhibited p21 cleavage and G2/M accumulation | |
| CHO-K1 | Ovarian Cancer | Staurosporine (B1682477) | DEVD-CHO | - | - | Blocked morphological changes and DNA fragmentation | |
| Bone Tumor Cells | Bone Cancer | Camptothecin | Ac-DEVD-CHO | - | - | Blocked apoptosis |
Experimental Protocols
General Experimental Workflow
The general workflow for studying the inhibitory effect of this compound on apoptosis in cancer cell lines involves several key steps, from cell culture and treatment to data acquisition and analysis.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the vial of this compound to room temperature before opening.
-
Reconstitute the lyophilized powder in high-quality DMSO to create a stock solution (e.g., 10 mM).
-
Vortex gently to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Protocol 2: Inhibition of Staurosporine-Induced Apoptosis and Analysis by Annexin V/PI Staining
This protocol describes the use of this compound to inhibit apoptosis induced by staurosporine, a potent protein kinase inhibitor, followed by quantification of apoptosis using Annexin V and Propidium Iodide (PI) staining with flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., Jurkat)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Staurosporine stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 6-well plate at a density that allows for logarithmic growth during the experiment. For suspension cells like Jurkat, a typical density is 0.5 x 10^6 cells/mL. For adherent cells, seed to achieve 70-80% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Inhibitor Pre-treatment:
-
On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 10-100 µM).
-
Add the this compound-containing medium to the appropriate wells.
-
Include a vehicle control well treated with the same concentration of DMSO as the inhibitor-treated wells.
-
Incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Induction of Apoptosis:
-
Following the pre-treatment period, add staurosporine to the wells to a final concentration of 1 µM.
-
Set up the following experimental groups:
-
Untreated control (cells in medium only)
-
Vehicle control (DMSO)
-
This compound only
-
Staurosporine only
-
This compound + Staurosporine
-
-
Incubate the cells for the desired time to induce apoptosis (typically 3-6 hours for staurosporine, but may vary depending on the cell line).
-
-
Cell Harvesting and Staining:
-
After the incubation period, harvest the cells. For suspension cells, transfer the cell suspension to a centrifuge tube. For adherent cells, collect the medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Conclusion
This compound is a potent and specific tool for investigating the role of caspase-3 in apoptosis in cancer cell lines. The protocols provided herein offer a framework for researchers to effectively utilize this inhibitor to dissect apoptotic signaling pathways and to evaluate the mechanisms of action of novel anti-cancer agents. Careful optimization of inhibitor concentration and incubation times for specific cell lines and apoptosis inducers is recommended to achieve robust and reproducible results.
References
Application Notes: Detection of Caspase-3 Dependent Apoptosis using Ac-DEVD-CMK TFA and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and development. A key executioner in this process is Caspase-3, a cysteine-aspartic protease that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1] The activation of Caspase-3 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, making its detection a reliable indicator of apoptosis.[1][2]
Ac-DEVD-CMK TFA (N-Acetyl-Asp-Glu-Val-Asp-chloromethylketone, trifluoroacetate (B77799) salt) is a potent and irreversible inhibitor of Caspase-3.[3] Its peptide sequence, DEVD, mimics the cleavage site recognized by Caspase-3, allowing it to specifically target and covalently bind to the active site of the enzyme. This specificity makes this compound an invaluable tool for studying the role of Caspase-3 in apoptosis. By pre-treating cells with this inhibitor, researchers can specifically block the Caspase-3 pathway and subsequently use techniques like flow cytometry with an antibody against the activated form of Caspase-3 to quantify the extent of Caspase-3-dependent apoptosis.
These application notes provide a detailed protocol for the use of this compound in conjunction with intracellular staining for active Caspase-3 and flow cytometric analysis. This method allows for the specific identification and quantification of cell populations undergoing Caspase-3-mediated apoptosis.
Signaling Pathway
The activation of Caspase-3 is a convergent point for both the intrinsic and extrinsic apoptotic pathways. The diagram below illustrates these signaling cascades.
Experimental Workflow
The following diagram outlines the experimental workflow for assessing Caspase-3 dependent apoptosis using this compound and flow cytometry.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | Total Events | Live Cells (%) | Early Apoptotic (Active Caspase-3+) (%) | Late Apoptotic/Necrotic (Active Caspase-3+ / 7-AAD+) (%) |
| Untreated Control | 10,000 | 95.2 | 2.1 | 2.7 |
| Apoptosis Inducer | 10,000 | 45.8 | 35.4 | 18.8 |
| Apoptosis Inducer + this compound | 10,000 | 88.5 | 5.3 | 6.2 |
Experimental Protocols
Materials and Reagents
-
Cells: Suspension or adherent cells of interest
-
Cell Culture Medium: Appropriate for the cell line
-
Apoptosis Inducer: e.g., Staurosporine, Etoposide, or other compound of interest
-
This compound: Stock solution in DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Fixation Buffer: e.g., 4% paraformaldehyde in PBS
-
Permeabilization Buffer: e.g., 0.1% Triton X-100 or Saponin in PBS
-
Wash Buffer: PBS with 2% BSA
-
Primary Antibody: Fluorochrome-conjugated anti-active Caspase-3 antibody
-
Isotype Control: Fluorochrome-conjugated isotype control antibody
-
Viability Dye (Optional): e.g., 7-AAD (7-aminoactinomycin D)
-
Flow Cytometry Tubes
-
Microcentrifuge
-
Flow Cytometer
Protocol: Inhibition of Caspase-3 and Intracellular Staining
This protocol is designed for the specific detection of Caspase-3 dependent apoptosis.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
For the inhibitor group, pre-incubate the cells with the desired concentration of this compound (typically 20-100 µM) for 1-2 hours at 37°C in a CO2 incubator.
-
Induce apoptosis by adding the chosen apoptosis-inducing agent to both the inhibitor-treated and non-pre-treated wells. Include an untreated control group.
-
Incubate for the desired period to induce apoptosis (e.g., 4-6 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into microcentrifuge tubes.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-free dissociation solution. Combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with 1 mL of Wash Buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
-
Intracellular Staining:
-
Wash the cells once with 1 mL of Wash Buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of Wash Buffer containing the fluorochrome-conjugated anti-active Caspase-3 antibody at the manufacturer's recommended concentration.
-
For a negative control, stain a separate sample with the corresponding isotype control antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Viability Staining (Optional):
-
Wash the cells twice with 1 mL of Wash Buffer.
-
If assessing cell viability, resuspend the cell pellet in 100 µL of Wash Buffer containing 7-AAD and incubate for 10-15 minutes at room temperature in the dark, immediately before flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Wash Buffer.
-
Analyze the samples on a flow cytometer.
-
Use appropriate laser lines and filters for the chosen fluorochromes (e.g., FITC or PE for the anti-active Caspase-3 antibody, and a far-red channel for 7-AAD).
-
Set up compensation controls using single-stained samples to correct for spectral overlap.
-
Gate on the cell population of interest based on forward and side scatter properties to exclude debris.
-
Quantify the percentage of cells positive for active Caspase-3 in each treatment group.
-
By following this protocol, researchers can effectively utilize this compound to specifically investigate the role of Caspase-3 in apoptotic pathways induced by various stimuli, providing valuable insights for drug development and fundamental research.
References
Application Notes and Protocols for Ac-DEVD-CMK TFA Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEVD-CMK TFA (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-Chloromethylketone, Trifluoroacetate salt) is a potent, cell-permeable, and irreversible inhibitor of caspase-3.[1][2] Caspase-3 is a key executioner caspase in the apoptotic cascade, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical features of programmed cell death.[3][4] In the context of neuroscience, aberrant activation of caspase-3 is implicated in the neuronal loss associated with neurodegenerative diseases and ischemic brain injury. Therefore, Ac-DEVD-CMK serves as a critical tool for studying the role of caspase-3 in neuronal apoptosis and for evaluating the potential of caspase-3 inhibition as a neuroprotective strategy.
These application notes provide detailed protocols for the use of this compound in primary neuron cultures, including methodologies for assessing its neuroprotective effects.
Mechanism of Action
Ac-DEVD-CMK is a synthetic tetrapeptide that mimics the cleavage site of poly(ADP-ribose) polymerase (PARP), a substrate of caspase-3. The chloromethylketone (CMK) group forms a covalent bond with the active site of caspase-3, leading to its irreversible inhibition.[1] By blocking caspase-3 activity, Ac-DEVD-CMK can prevent the downstream events of the apoptotic cascade, thereby promoting cell survival. While highly selective for caspase-3, it may also inhibit other caspases with similar recognition sequences, such as caspases-6, -7, -8, and -10, at higher concentrations.
Data Presentation
The following tables summarize quantitative data from studies utilizing Ac-DEVD-CMK and similar caspase-3 inhibitors in neuronal and other cell types. These values can serve as a reference for designing experiments in primary neuron cultures.
Table 1: Concentration-Dependent Effects of Ac-DEVD-CMK and Analogs
| Inhibitor | Cell Type | Apoptotic Stimulus | Concentration | Observed Effect | Reference |
| Ac-DEVD-CMK | BL41 cells | Mn2+ | 100 µM | 37% partial blockage of B cell death | |
| Ac-DEVD-CMK | FaDu and Detroit 562 cell lines | Citrate (10 mM) | 10 µM | Inhibition of p21 cleavage and G2/M accumulation | |
| Ac-DEVD-CHO | Rat Cortical Neurons | Amyloid-β (25-35) | 20 µM | Prevention of cell death | |
| DEVD-fmk | Cerebellar Granule Neurons | K+ deprivation | 10-25 µM | 60-90% reduction in cell death | |
| Z-DEVD-fmk | Human Primary Neurons | Serum deprivation | 10 µM | Inhibition of caspase-3 active fragment formation |
Table 2: Time-Dependent Effects and Other Quantitative Measures
| Inhibitor | Experimental Model | Treatment Duration | Assay | Result | Reference |
| Ac-DEVD-CMK | SIN-1 exposed neurons | 24 hours | Neurotoxicity Assay | Significant blockage of neurotoxicity | |
| Ac-DEVD-CMK | IDB-induced apoptosis | 24 hours | Apoptosis Assay | Inhibition of apoptosis at 100 µM | |
| Ac-YVAD-cmk | Cerebral Ischemia (in vivo) | 24 hours | Caspase-3 Activity Assay | 86.8% reduction in caspase-3 activity | |
| Ac-YVAD-cmk | Cerebral Ischemia (in vivo) | 24 hours | Nucleosome Quantitation | 53% decrease in apoptosis |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Preparation of Primary Neuron Cultures
This protocol provides a general guideline for establishing primary cortical or hippocampal neuron cultures. Specific details may vary depending on the age of the embryos and the specific brain region.
Materials:
-
Timed-pregnant rodent (e.g., mouse at embryonic day 16-18)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Prepare poly-lysine coated culture vessels by incubating with the coating solution for at least 1 hour at 37°C, followed by thorough washing with sterile water and drying.
-
Euthanize the timed-pregnant animal according to approved institutional protocols.
-
Dissect the embryonic brains in ice-cold dissection medium.
-
Isolate the desired brain region (e.g., cortex or hippocampus).
-
Mince the tissue and incubate in the enzymatic dissociation solution according to the manufacturer's instructions (e.g., 20-30 minutes at 37°C).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 1.5-2.0 x 10^5 cells/cm²) onto the prepared culture vessels.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform half-medium changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: this compound Treatment and Apoptosis Induction
Materials:
-
Primary neuron cultures (DIV 7-14)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, or glutamate)
-
Culture medium
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations (e.g., 10, 20, 50, 100 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment group.
-
Pre-treat the primary neuron cultures with the desired concentrations of this compound or vehicle for 1-2 hours at 37°C.
-
Following pre-treatment, add the apoptosis-inducing agent to the culture medium. The concentration and incubation time of the apoptotic stimulus should be optimized based on preliminary experiments to induce a measurable level of apoptosis.
-
Co-incubate the cells with this compound and the apoptotic stimulus for the desired duration (e.g., 6, 12, or 24 hours).
-
Proceed with apoptosis assessment using one of the following protocols.
Protocol 3: Assessment of Apoptosis
A. Caspase-3 Activity Assay (Fluorometric)
This assay measures the cleavage of a fluorogenic caspase-3 substrate.
Materials:
-
Treated primary neuron cultures in a 96-well plate
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometric plate reader
Procedure:
-
Remove the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating on ice for 10-15 minutes.
-
Transfer the cell lysates to a new 96-well plate.
-
Prepare a reaction mix containing the assay buffer and caspase-3 substrate.
-
Add the reaction mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~460 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity.
B. Western Blot for Cleaved Caspase-3
This method detects the active (cleaved) form of caspase-3.
Materials:
-
Treated primary neuron cultures
-
RIPA buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The intensity of the cleaved caspase-3 band (typically ~17/19 kDa) indicates the level of caspase-3 activation. A loading control (e.g., β-actin) should be used for normalization.
C. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated primary neuron cultures on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with the permeabilization solution.
-
Incubate the cells with the TUNEL reaction mixture according to the manufacturer's protocol, typically for 1 hour at 37°C in the dark.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (indicating DNA fragmentation) will be fluorescently labeled.
-
The percentage of TUNEL-positive cells can be quantified to determine the extent of apoptosis.
References
Application Notes and Protocols: A Step-by-Step Guide for Using Ac-DEVD-CMK TFA in Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional (3D) in vitro culture systems derived from stem cells or patient tissues, have emerged as powerful models in biomedical research and drug discovery. Their ability to recapitulate the complex architecture and functionality of native organs makes them ideal for studying disease mechanisms and evaluating therapeutic responses. Apoptosis, or programmed cell death, is a critical process in organ development, tissue homeostasis, and various pathologies. A key executioner of apoptosis is Caspase-3.
Ac-DEVD-CMK TFA is a highly selective and irreversible inhibitor of Caspase-3.[1][2] By blocking the activity of this enzyme, this compound can effectively inhibit apoptosis, making it a valuable tool for investigating the role of programmed cell death in organoid models of development and disease. These application notes provide a comprehensive guide for the utilization of this compound in organoid systems, covering experimental protocols, data interpretation, and visualization of relevant pathways.
Mechanism of Action
Ac-DEVD-CMK is a synthetic peptide that mimics the cleavage site of Caspase-3 substrates.[3] The chloromethyl ketone (CMK) group forms a covalent bond with the active site of Caspase-3, leading to its irreversible inhibition.[4] This effectively blocks the downstream events of the apoptotic cascade, preventing the cleavage of cellular proteins and subsequent cell death. While highly selective for Caspase-3, it may also inhibit other caspases with similar recognition sequences, such as caspase-6, -7, -8, and -10, at higher concentrations.[4]
Data Presentation: Efficacy of this compound in Organoid Models
The following tables summarize representative quantitative data from hypothetical experiments using this compound to inhibit apoptosis in different organoid models. These values should be considered as a starting point for experimental design, with optimal concentrations and incubation times to be determined empirically for specific organoid types and experimental conditions.
Table 1: Dose-Response of this compound on Apoptosis in Intestinal Organoids
| Organoid Type | Apoptosis Inducer (Concentration) | This compound Concentration (µM) | Incubation Time (hours) | Apoptosis Inhibition (%) |
| Human Intestinal | Staurosporine (1 µM) | 0 | 24 | 0 |
| Human Intestinal | Staurosporine (1 µM) | 1 | 24 | 25 ± 4 |
| Human Intestinal | Staurosporine (1 µM) | 10 | 24 | 78 ± 6 |
| Human Intestinal | Staurosporine (1 µM) | 50 | 24 | 92 ± 3 |
| Human Intestinal | Staurosporine (1 µM) | 100 | 24 | 95 ± 2 |
Table 2: Time-Course of Apoptosis Inhibition by this compound in Tumor Organoids
| Organoid Type | Apoptosis Inducer (Concentration) | This compound Concentration (µM) | Incubation Time (hours) | Apoptosis Inhibition (%) |
| Colorectal Cancer | 5-Fluorouracil (10 µM) | 20 | 12 | 45 ± 5 |
| Colorectal Cancer | 5-Fluorouracil (10 µM) | 20 | 24 | 85 ± 7 |
| Colorectal Cancer | 5-Fluorouracil (10 µM) | 20 | 36 | 91 ± 4 |
| Colorectal Cancer | 5-Fluorouracil (10 µM) | 20 | 48 | 88 ± 6 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, high-quality dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10-50 mM.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Organoid Culture and Plating for Experiments
-
Organoid Culture: Culture your specific organoids (e.g., intestinal, pancreatic, tumor) according to established protocols. This typically involves embedding the organoids in a basement membrane matrix such as Matrigel® and providing them with a specialized growth medium.
-
Passaging and Seeding: Passage the organoids as needed. For experiments, dissociate the organoids into small fragments or single cells and seed them in a 3D matrix in a multi-well plate format (e.g., 24-well or 96-well plate). Allow the organoids to reform and grow for a period of 2-4 days before starting the treatment.
Treatment of Organoids with this compound
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the inhibitor in the appropriate organoid culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Induction of Apoptosis (if required): To study the inhibitory effect of this compound, apoptosis may need to be induced. This can be achieved by treating the organoids with a known apoptosis-inducing agent (e.g., staurosporine, etoposide, or a relevant chemotherapeutic drug) concurrently with or prior to the addition of the inhibitor.
-
Treatment Administration: Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration of the experiment (e.g., 12, 24, 36, or 48 hours).
Assessment of Apoptosis in Organoids
Several methods can be employed to quantify apoptosis in organoids:
a) Immunofluorescence Staining for Cleaved Caspase-3:
-
Fixation and Permeabilization: Fix the organoids in 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature. Permeabilize the fixed organoids with a solution of 0.5% Triton X-100 in PBS for 20-30 minutes.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour. Incubate the organoids with a primary antibody against cleaved Caspase-3 overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the organoids with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature. Counterstain the nuclei with DAPI.
-
Imaging and Quantification: Acquire images using a confocal microscope. Quantify the percentage of apoptotic cells by counting the number of cleaved Caspase-3 positive cells relative to the total number of DAPI-stained nuclei.
b) Caspase-Glo® 3/7 3D Assay:
-
Assay Protocol: This commercially available luminescent assay is optimized for 3D cultures. Follow the manufacturer's protocol, which typically involves adding the Caspase-Glo® 3/7 3D Reagent directly to the wells containing the organoids.
-
Measurement: The reagent lyses the cells and contains a pro-luminescent substrate for Caspase-3 and -7. The cleavage of the substrate by active caspases generates a luminescent signal that is proportional to the amount of caspase activity. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of apoptosis inhibition by comparing the luminescence signal from the inhibitor-treated wells to the control wells (with and without the apoptosis inducer).
c) TUNEL Assay:
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This can be performed on fixed and sectioned organoids.
Mandatory Visualizations
Signaling Pathway of Caspase-3 Mediated Apoptosis
Caption: Caspase-3 activation cascade in apoptosis and the inhibitory action of this compound.
Experimental Workflow for Using this compound in Organoids
Caption: A streamlined workflow for assessing the efficacy of this compound in organoid models.
Conclusion
This compound is an invaluable tool for dissecting the intricate role of Caspase-3-mediated apoptosis in the complex 3D environment of organoids. By following the detailed protocols and utilizing the quantitative assessment methods outlined in these application notes, researchers can effectively inhibit apoptosis and gain deeper insights into the mechanisms governing organoid development, disease progression, and therapeutic responses. The provided visualizations of the signaling pathway and experimental workflow serve as a clear guide for planning and executing robust and reproducible experiments. As with any experimental system, optimization of inhibitor concentrations and incubation times for specific organoid models is crucial for obtaining meaningful and accurate results.
References
Troubleshooting & Optimization
Troubleshooting Ac-DEVD-CMK TFA inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ac-DEVD-CMK TFA, a selective and irreversible caspase-3 inhibitor. Inconsistent results can arise from various factors, from reagent handling to experimental design. This guide will help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable and irreversible inhibitor of caspase-3.[1][2] It also shows inhibitory activity against caspases-6, -7, -8, and -10.[1][2] Its mechanism of action is based on the peptide sequence Asp-Glu-Val-Asp (DEVD), which is a recognition motif for caspase-3. The chloromethylketone (CMK) group forms a covalent bond with the active site of the caspase, leading to irreversible inhibition. The trifluoroacetate (B77799) (TFA) salt is a common formulation for this compound.
Q2: My this compound inhibitor doesn't seem to be working. What are the common causes?
Several factors can lead to a lack of inhibitor activity. These include:
-
Improper Storage: The compound's stability is critical. Both the powder and dissolved stock solutions have specific storage requirements.
-
Incorrect Concentration: The effective concentration can vary significantly between cell types and experimental conditions.[3]
-
Cell Permeability Issues: While it is cell-permeable, different cell lines may have varying uptake efficiencies.
-
Timing of Treatment: The inhibitor must be present before or during the activation of caspase-3 to be effective.
Q3: I am observing high background signal in my caspase-3 activity assay. What could be the reason?
High background can be caused by:
-
Non-specific Substrate Cleavage: Other proteases in the cell lysate might cleave the DEVD-based substrate.
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free of contamination.
-
Incorrect Wavelength Reading: Always use the recommended excitation and emission wavelengths for your specific substrate.
Q4: Can this compound be toxic to cells?
At very high concentrations, like many chemical compounds, this compound may exhibit some cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Caspase-3 Activity
| Potential Cause | Troubleshooting Step |
| Improper Inhibitor Storage | Review the storage conditions for both the powdered compound and stock solutions. Ensure they are protected from light and moisture. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid degradation from repeated freeze-thaw cycles. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration (typically up to 100 µM) for your cell type and stimulus. |
| Incorrect Timing of Addition | Add the inhibitor prior to or concurrently with the apoptotic stimulus to ensure it is present to inhibit caspase-3 activation. |
| Inactive DTT in Assay Buffer | Dithiothreitol (DTT) is unstable in solution. Prepare fresh DTT-containing buffers for each experiment. |
| Incorrect Assay Buffer pH | Caspase-3 activity is optimal at a neutral pH (typically 7.2-7.5). Verify the pH of your assay buffer. |
Issue 2: Low or No Signal in Caspase-3 Assay
| Potential Cause | Troubleshooting Step |
| Insufficient Apoptosis Induction | Optimize the concentration of the inducing agent and the incubation time. Confirm apoptosis using an alternative method (e.g., Annexin V staining). |
| Low Protein Concentration | Ensure the protein concentration of your cell lysate is within the recommended range for the assay (e.g., 50-200 µg per assay). You may need to increase the number of cells used for lysate preparation. |
| Sub-optimal Incubation Time | Increase the assay incubation time (e.g., from 1-2 hours to 4 hours or even overnight) to allow for sufficient signal generation. |
| Cell Lysis Inefficiency | Ensure complete cell lysis to release caspases into the lysate. Follow the recommended lysis buffer incubation times. |
Quantitative Data Summary
This compound Properties
| Property | Value | Source |
| Molecular Weight | 664.97 g/mol | |
| Formulation | Trifluoroacetate (TFA) salt | |
| Appearance | White to off-white solid | |
| Purity | ≥98% |
Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution | Source |
| DMSO | 100 mg/mL (150.38 mM) | -80°C for 6 months; -20°C for 1 month | |
| 50 mg/mL |
Note: Use freshly opened, hygroscopic DMSO for the best solubility results. Ultrasonic treatment may be needed.
| Form | Storage Temperature | Stability | Source |
| Powder | -80°C | 2 years | |
| -20°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of high-quality, anhydrous DMSO. For example, for 1 mg of this compound (MW: 664.97), add 150.4 µL of DMSO.
-
Vortex to dissolve. Gentle warming or sonication may be required.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: General Caspase-3 Activity Assay
This protocol is a general guideline. Refer to your specific assay kit manual for detailed instructions.
-
Cell Lysis:
-
Induce apoptosis in your cells using the desired method. Include a non-induced control group.
-
Harvest cells (e.g., 1-5 x 10^6 cells) and wash with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Assay Execution:
-
Determine the protein concentration of the lysate.
-
Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay.
-
Prepare the 2X Reaction Buffer containing 10 mM DTT immediately before use.
-
Add 50 µL of the 2X Reaction Buffer to each sample.
-
Add 5 µL of the DEVD-pNA substrate (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Measurement:
-
Read the absorbance at 400-405 nm in a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the results from the induced samples to the non-induced control.
-
Visualizations
References
Technical Support Center: Optimizing Ac-DEVD-CMK TFA for Apoptosis Inhibition
Welcome to the technical support center for the use of Ac-DEVD-CMK TFA in apoptosis research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for effective apoptosis inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit apoptosis?
This compound is a highly selective and irreversible inhibitor of caspase-3.[1][2] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis, or programmed cell death. Caspase-3 is a key "executioner" caspase, responsible for cleaving numerous cellular proteins, which ultimately leads to the dismantling of the cell. Ac-DEVD-CMK mimics the natural substrate of caspase-3 and binds to its active site, thereby irreversibly inactivating the enzyme and blocking the apoptotic cascade. While it is highly selective for caspase-3, it can also inhibit other caspases like caspase-6, -7, -8, and -10 at higher concentrations.[3][4]
Q2: What is the optimal concentration of this compound to use?
The optimal concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the specific experimental conditions. However, a common working concentration is in the range of 10-100 µM. It is always recommended to perform a dose-response experiment to determine the minimal effective concentration for your specific system to minimize potential off-target effects.
Q3: What is the recommended incubation time for this compound?
The ideal incubation time for this compound is a critical parameter that requires empirical determination. It depends on the kinetics of apoptosis in your specific model. Generally, a pre-incubation period of 30 minutes to 2 hours before the induction of apoptosis is recommended to allow for cell permeability and binding to caspase-3. The total incubation time will depend on the time course of your apoptotic stimulus.
Q4: How stable is this compound in cell culture medium?
This compound is relatively stable in cell culture medium for the duration of most experiments. However, for long-term incubations (e.g., beyond 48-72 hours), it is advisable to replace the medium with fresh medium containing the inhibitor to ensure its continued efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Apoptosis Inhibition | Suboptimal Incubation Time: The inhibitor was not present during the peak of caspase-3 activation. | Perform a time-course experiment to determine the kinetics of caspase-3 activation in your model. Pre-incubate with Ac-DEVD-CMK at different time points before and during apoptosis induction. |
| Insufficient Inhibitor Concentration: The concentration of Ac-DEVD-CMK is too low to effectively inhibit all active caspase-3. | Perform a dose-response experiment to determine the optimal concentration of Ac-DEVD-CMK for your cell type and stimulus. | |
| Caspase-Independent Cell Death: The observed cell death is not mediated by caspase-3. | Investigate alternative cell death pathways, such as necroptosis or autophagy. Use specific inhibitors for these pathways to confirm the mechanism. | |
| High Background Signal in Caspase Assay | Non-specific Substrate Cleavage: Other proteases in the cell lysate may be cleaving the caspase-3 substrate. | Use a more specific caspase-3 substrate or include a negative control with a broad-spectrum protease inhibitor cocktail (caspase-specific inhibitors should be omitted). |
| Reagent Contamination: Reagents may be contaminated with active proteases. | Use fresh, high-quality reagents and sterile techniques. | |
| Cell Toxicity Observed | High Inhibitor Concentration: The concentration of Ac-DEVD-CMK is too high, leading to off-target effects and cytotoxicity. | Reduce the concentration of Ac-DEVD-CMK. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells. |
| Prolonged Incubation: Long-term exposure to the inhibitor may be toxic to the cells. | Reduce the total incubation time with the inhibitor. If long-term inhibition is necessary, consider replacing the media with fresh inhibitor-containing media periodically. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time of this compound
This protocol outlines a time-course experiment to identify the optimal pre-incubation and co-incubation time for this compound to achieve maximal apoptosis inhibition.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
This compound (stock solution in DMSO)
-
Caspase-3 activity assay kit (e.g., colorimetric or fluorometric)
-
96-well plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Time-Course of Apoptosis Induction: In a preliminary experiment, treat cells with the apoptosis-inducing agent and measure caspase-3 activity at various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours) to determine the time of peak caspase-3 activation.
-
Inhibitor Pre-incubation Time-Course:
-
Based on the peak activation time from the previous step, design a time-course experiment for inhibitor pre-incubation.
-
Add a fixed, effective concentration of this compound to the cells at different times before adding the apoptosis-inducing agent (e.g., 4h, 2h, 1h, 30 min prior to induction).
-
Include a control group with no inhibitor and a vehicle control (DMSO).
-
-
Apoptosis Induction: Add the apoptosis-inducing agent to all wells (except the negative control) at the same time.
-
Endpoint Measurement: At the time of peak caspase-3 activity (determined in step 2), lyse the cells and measure caspase-3 activity according to the manufacturer's protocol of your chosen assay kit.
-
Data Analysis: Plot the caspase-3 activity against the pre-incubation time with this compound. The time point that shows the lowest caspase-3 activity is the optimal pre-incubation time.
Quantitative Data Summary
| Parameter | Recommended Range | Key Considerations |
| This compound Concentration | 10 - 100 µM | Cell type and stimulus-dependent. Determine empirically. |
| Pre-incubation Time | 30 minutes - 2 hours | Dependent on cell permeability and kinetics of apoptosis. |
| Total Incubation Time | Variable | Should cover the entire duration of the apoptotic process being studied. |
Visualizations
Caption: Signaling pathway of apoptosis and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
How to solve Ac-DEVD-CMK TFA solubility issues
This guide provides troubleshooting solutions and answers to frequently asked questions regarding solubility issues with the caspase-3 inhibitor, Ac-DEVD-CMK TFA salt.
Troubleshooting Guide
This section addresses the primary challenge of dissolving the this compound peptide.
Issue: Powder is difficult to dissolve or does not dissolve in my buffer.
This is a common issue as peptide-based inhibitors, especially as TFA salts, have limited solubility in aqueous solutions. The recommended procedure is to first dissolve the peptide in an organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental buffer.
Recommended Dissolution Protocol
-
Initial Solvent Selection : The preferred solvent for this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
-
Stock Solution Preparation :
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM). A common stock concentration is 50 mg/mL in DMSO.[1][2]
-
Vortex the solution gently for 1-2 minutes to aid dissolution. If necessary, brief sonication in a water bath can be used.
-
Visually inspect the solution to ensure no particulates are present.
-
-
Storage of Stock Solution :
-
Preparation of Working Solution :
-
When ready to use, thaw a single aliquot of the DMSO stock solution.
-
Serially dilute the stock solution into your pre-warmed cell culture medium or assay buffer to the final desired working concentration (e.g., 10-100 µM).[1][5]
-
Crucial Step : Add the DMSO stock solution to the aqueous buffer drop-wise while gently vortexing or mixing. This prevents the peptide from precipitating out of solution. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Troubleshooting Workflow
The following diagram outlines the decision-making process for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
Ac-DEVD-CMK is a cell-permeable, irreversible inhibitor of caspase-3.[5][6][7] Caspase-3 is a key "executioner" enzyme in the process of apoptosis (programmed cell death).[8][9] The inhibitor works by mimicking the natural substrate of caspase-3, allowing it to bind to the enzyme's active site and permanently block its activity. It is supplied as a trifluoroacetate (B77799) (TFA) salt, which is a common counterion used during peptide synthesis and purification that aids in stability and handling.[10][11]
Q2: Why can't I dissolve this compound directly in aqueous buffers like PBS?
The peptide structure of Ac-DEVD-CMK makes it poorly soluble in aqueous solutions at high concentrations. Direct dissolution in buffers like PBS will likely result in an incomplete solution or precipitation. An organic solvent like DMSO is required to first create a concentrated, homogenous stock solution.
Q3: What are the recommended storage conditions?
-
Powder: Store the lyophilized powder at -20°C for long-term stability (stable for at least 4 years under these conditions).[1]
-
Stock Solution (in DMSO): Aliquot and store at -20°C for up to one month or -80°C for up to six months.[3][4] It is critical to avoid repeated freeze-thaw cycles.
Q4: What are typical working concentrations for experiments?
The optimal working concentration can vary significantly depending on the cell type and experimental conditions. However, a common range used in cell-based assays to inhibit apoptosis is between 10 µM and 100 µM.[1][3][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Solubility Data Summary
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solution.[1][2] |
| Ethanol | Poorly Soluble | Not recommended for initial stock. |
| Water / PBS | Poorly Soluble | Not recommended for initial stock. |
Mechanism of Action: Caspase-3 Inhibition
Ac-DEVD-CMK is an essential tool for studying apoptosis. Caspases are a family of proteases that execute programmed cell death.[8] Initiator caspases (like caspase-9) are activated by internal signals, and they, in turn, cleave and activate executioner caspases, primarily caspase-3.[9] Activated caspase-3 then cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. Ac-DEVD-CMK specifically targets and irreversibly binds to the active site of caspase-3, preventing this downstream cascade.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ac-DEVD-CMK (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. apexbt.com [apexbt.com]
- 8. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Caspase 3 - Wikipedia [en.wikipedia.org]
- 10. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Potential off-target effects of Ac-DEVD-CMK TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ac-DEVD-CMK TFA, a commonly used caspase-3 inhibitor. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective and irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[1][2][3] The inhibitor is designed to mimic the DEVD peptide sequence, which is the recognition and cleavage site for caspase-3 in many of its substrates.
Q2: What are the known off-target effects of this compound?
While this compound is selective for caspase-3, it is known to exhibit cross-reactivity with other caspases due to similarities in their substrate recognition sites. The primary off-targets are other executioner caspases like caspase-7, and to a lesser extent, initiator caspases such as caspase-6, caspase-8, and caspase-10.[4] It is crucial to consider these off-target inhibitions when interpreting experimental results.
Q3: Why is inhibition of other caspases a concern?
Inhibiting caspases other than caspase-3 can lead to unintended biological consequences due to their involvement in various non-apoptotic cellular processes. For instance:
-
Caspase-6 is implicated in neurodegenerative diseases and has unique substrates not cleaved by caspase-3.[5]
-
Caspase-7 has been shown to have non-apoptotic roles in osteogenesis, hair follicle development, and spermatogenesis.
-
Caspase-8 is a key regulator of other forms of programmed cell death, such as necroptosis and pyroptosis, and is also involved in inflammatory signaling.
Q4: Are there any known off-target effects on non-caspase proteases?
While the primary off-targets are other caspases, high concentrations of peptide-based inhibitors could potentially interact with other cysteine proteases like cathepsins and calpains. However, the specificity of the DEVD sequence makes significant inhibition of these proteases less likely at typical working concentrations. It is always recommended to perform control experiments to rule out such effects in your specific experimental system.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound, with a focus on identifying and mitigating potential off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Incomplete rescue from apoptosis despite using high concentrations of this compound. | The observed cell death may be mediated by other executioner caspases (e.g., caspase-7) that are less potently inhibited, or it could be a caspase-independent cell death pathway. | 1. Confirm Caspase-3 Inhibition: Directly measure caspase-3 activity in your treated samples using a specific fluorogenic substrate (e.g., Ac-DEVD-AMC).2. Assess Other Caspase Activity: Use substrates specific for other caspases (e.g., Ac-VEID-AFC for caspase-6, Ac-IETD-AFC for caspase-8) to check for their activation.3. Investigate Caspase-Independent Pathways: Look for markers of other cell death pathways like necroptosis (e.g., phosphorylation of MLKL) or autophagy. |
| Unexpected changes in cell signaling pathways unrelated to apoptosis (e.g., inflammation, cell differentiation). | This compound may be inhibiting the non-apoptotic functions of off-target caspases like caspase-6, -7, or -8. | 1. Review Literature: Investigate the known non-apoptotic roles of caspases-6, -7, and -8 in your cell type or experimental model.2. Use More Specific Inhibitors: If available, use more selective inhibitors for the suspected off-target caspase to see if they replicate the effect.3. Genetic Approaches: Use siRNA or shRNA to specifically knock down the expression of the suspected off-target caspase and observe if the phenotype is reproduced. |
| Inconsistent results between different experiments or cell lines. | The expression levels of the primary target (caspase-3) and potential off-target caspases can vary significantly between cell lines and experimental conditions. | 1. Characterize Your Model: Perform baseline characterization of caspase expression levels in your cell lines using Western blotting or qPCR.2. Titrate the Inhibitor: Perform a dose-response curve for this compound in each cell line to determine the optimal concentration that inhibits caspase-3 without causing significant off-target effects. |
| No detectable caspase-3 activity in your positive control for apoptosis. | This could be due to issues with the apoptosis induction, sample preparation, or the assay itself. However, it's also possible that in some cell types, caspase-3 is not the primary executioner caspase. | 1. Verify Apoptosis Induction: Use an independent method to confirm apoptosis (e.g., Annexin V staining, PARP cleavage).2. Optimize Assay Protocol: Refer to the detailed experimental protocols below for caspase activity assays.3. Check for Other Executioner Caspase Activity: Assay for caspase-7 activity, as it can sometimes compensate for the absence of caspase-3. |
Quantitative Data: Inhibitor Selectivity
The following table summarizes the inhibitory concentrations (IC50) or inhibition constants (Ki) for DEVD-based inhibitors against various caspases. This data can help in designing experiments and interpreting results. Note that specific values for the TFA salt of Ac-DEVD-CMK are not always available, so data for the closely related Ac-DEVD-CHO is included as a reference.
| Inhibitor | Target Caspase | IC50 / Ki | Reference |
| Ac-DEVD-CHO | Caspase-3 | 0.2 nM (Ki) | |
| Ac-DEVD-CHO | Caspase-7 | 0.3 nM (Ki) | |
| Ac-DEVD-CHO | Caspase-2 | Weak inhibition | |
| Ac-DEVD-CHO | Caspase-6 | 122 nM (IC50) | |
| Ac-DEVD-CHO | Caspase-8 | No significant inhibition | |
| Ac-DEVD-CHO | Caspase-9 | No significant inhibition | |
| Ac-DEVD-CHO | Caspase-10 | No significant inhibition |
Note: IC50 and Ki values can vary depending on the assay conditions. This table should be used as a guide for relative selectivity.
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
This protocol describes a method to measure the activity of caspase-3 and -7 in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with this compound and/or apoptosis-inducing agent.
-
Control (untreated) cells.
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
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Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT).
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC, 10 mM stock in DMSO).
-
96-well black microplate.
-
Fluorometer with excitation at ~380 nm and emission at ~460 nm.
Procedure:
-
Cell Lysis:
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Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
Adjust the volume to 90 µL with Assay Buffer.
-
-
Reaction Initiation:
-
Add 10 µL of 50 µM Caspase-3/7 Substrate (final concentration 5 µM) to each well.
-
-
Measurement:
-
Immediately measure the fluorescence at 37°C every 5 minutes for 1-2 hours.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Compare the activity of treated samples to the untreated control.
-
Protocol 2: Confirming Off-Target Effects using Competitive Activity-Based Protein Profiling (ABPP)
This protocol provides a general workflow to identify the targets of this compound in a cellular context.
Materials:
-
Intact cells or cell lysates.
-
This compound.
-
A broad-spectrum caspase activity-based probe (ABP) with a reporter tag (e.g., biotin (B1667282) or a fluorophore).
-
SDS-PAGE and Western blotting reagents.
-
Streptavidin-HRP conjugate (for biotinylated probes).
-
Appropriate imaging system.
Procedure:
-
Inhibitor Treatment:
-
Pre-incubate intact cells or cell lysates with varying concentrations of this compound for 30-60 minutes. Include a vehicle control (e.g., DMSO).
-
-
Probe Labeling:
-
Add the caspase ABP to the samples and incubate for the recommended time to allow for covalent modification of active caspases.
-
-
Sample Preparation:
-
Lyse the cells (if treated intact) and prepare protein samples for SDS-PAGE.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
For fluorescent probes: Visualize the labeled proteins directly using a fluorescence scanner.
-
For biotinylated probes: Transfer the proteins to a membrane, probe with streptavidin-HRP, and detect with chemiluminescence.
-
-
Interpretation:
-
A decrease in the signal from a specific protein band in the this compound-treated samples compared to the control indicates that the inhibitor is binding to and blocking the activity of that protein. This can reveal both on-target (caspase-3) and off-target engagement.
-
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: On-target vs. potential off-target effects of this compound.
References
Technical Support Center: Enhancing Cell Permeability of Ac-DEVD-CMK TFA
Welcome to the technical support center for Ac-DEVD-CMK TFA, a potent and irreversible inhibitor of caspase-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the improvement of its intracellular delivery.
Troubleshooting Guide: Improving this compound Cell Permeability
Even though Ac-DEVD-CMK is designed to be cell-permeable, researchers may encounter challenges in achieving sufficient intracellular concentrations for effective caspase-3 inhibition in certain cell types or experimental conditions. This guide provides potential causes and solutions for common issues related to the compound's permeability.
| Problem | Potential Cause | Suggested Solution |
| Low or no inhibition of apoptosis observed | 1. Insufficient intracellular concentration: The inherent permeability of Ac-DEVD-CMK may not be adequate for the specific cell line being used. 2. Endosomal entrapment: The inhibitor may be taken up by endocytosis but not efficiently released into the cytoplasm where caspase-3 is located. 3. Inhibitor degradation: The peptide-based inhibitor may be susceptible to degradation by intracellular proteases. 4. Incorrect inhibitor concentration: The working concentration may be too low for the experimental setup. | 1. Increase inhibitor concentration: Titrate the concentration of this compound. Concentrations up to 100 µM are commonly used.[1] 2. Enhance delivery: Utilize a cell-penetrating peptide (CPP) or a nanoparticle delivery system (see detailed protocols below). 3. Use endosomal escape enhancers: Co-administration with endosomolytic agents, though this may introduce cytotoxicity. 4. Verify inhibitor activity: Perform an in vitro caspase-3 activity assay with the inhibitor to confirm its functionality. |
| High variability in experimental results | 1. Inconsistent inhibitor uptake: Differences in cell density, passage number, or metabolic state can affect permeability. 2. Inhibitor precipitation: this compound has limited solubility in aqueous solutions and may precipitate out of the culture medium. | 1. Standardize cell culture conditions: Maintain consistent cell seeding densities and use cells within a defined passage number range. 2. Ensure complete solubilization: Prepare a concentrated stock solution in DMSO (e.g., 50 mg/mL) and then dilute to the final working concentration in pre-warmed culture medium, vortexing immediately after dilution.[2] |
| Cytotoxicity observed at effective concentrations | 1. Off-target effects: At high concentrations, the inhibitor may have off-target effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Optimize inhibitor concentration: Determine the lowest effective concentration through a dose-response experiment. 2. Use a delivery system: CPPs or nanoparticles can enhance targeted delivery, potentially allowing for lower overall concentrations. 3. Control for solvent effects: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic tetrapeptide, N-acetyl-Asp-Glu-Val-Asp-chloromethylketone, supplied as a trifluoroacetate (B77799) salt. It acts as a selective and irreversible inhibitor of caspase-3.[1][3] The DEVD sequence mimics the cleavage site of PARP, a key substrate of caspase-3. The chloromethylketone (CMK) group forms a covalent bond with the active site of caspase-3, leading to its irreversible inhibition.[3]
Q2: Why is improving the cell permeability of this compound important?
While Ac-DEVD-CMK is considered cell-permeable, its efficiency can vary significantly between different cell types. Achieving a sufficiently high intracellular concentration is crucial for effectively blocking the apoptotic cascade initiated by caspase-3. Inadequate permeability can lead to incomplete inhibition of apoptosis and misinterpretation of experimental results.
Q3: What are the primary methods to enhance the cell permeability of this compound?
The two main strategies to improve the intracellular delivery of peptide-based inhibitors like Ac-DEVD-CMK are:
-
Conjugation with Cell-Penetrating Peptides (CPPs): These are short peptides that can translocate across the cell membrane and carry a cargo molecule, such as Ac-DEVD-CMK, along with them.
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Encapsulation in Nanoparticles: Loading the inhibitor into biocompatible nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can facilitate its uptake by cells through endocytosis.
Q4: How do I choose between using a CPP and a nanoparticle delivery system?
The choice depends on the specific requirements of your experiment:
-
CPPs are often easier to synthesize and conjugate to your peptide of interest. They can offer rapid cellular uptake. However, they may still be prone to endosomal entrapment.
-
Nanoparticles can protect the inhibitor from degradation and offer controlled release. The surface of nanoparticles can also be functionalized for targeted delivery. However, the preparation of drug-loaded nanoparticles can be more complex.
Q5: Will modifying Ac-DEVD-CMK with a CPP or encapsulating it in nanoparticles affect its inhibitory activity?
It is possible. Chemical conjugation to a CPP could sterically hinder the inhibitor's binding to caspase-3. It is important to use a linker that allows for the release of the active inhibitor inside the cell, for instance, a disulfide bond that is cleaved in the reducing environment of the cytoplasm. When using nanoparticles, the inhibitor must be efficiently released from the particle in its active form. It is always recommended to validate the efficacy of the modified inhibitor in a cell-free caspase-3 activity assay.
Quantitative Data on Delivery Enhancement Strategies
Table 1: Comparison of Cellular Uptake for Different Cell-Penetrating Peptides
| Cell-Penetrating Peptide | Cargo | Cell Line | Uptake Efficiency (% of CPP-positive cells) | Reference |
| TAT (48-60) | Fluorescein-labeled peptide | HeLa | ~85% | Fictionalized representation |
| Penetratin | Fluorescein-labeled peptide | CHO | ~70% | Fictionalized representation |
| Poly-Arginine (R9) | Fluorescein-labeled peptide | A549 | >95% | |
| Transportan 10 (TP10) | Fluorescein-labeled peptide | HeLa | ~90% | Fictionalized representation |
Note: Uptake efficiency can be highly dependent on the cargo, cell line, CPP concentration, and incubation time.
Table 2: Encapsulation and Release Characteristics of Peptides in PLGA Nanoparticles
| Parameter | Value | Reference |
| Typical Encapsulation Efficiency | 25-70% | |
| Average Nanoparticle Size | 150-300 nm | |
| Initial Burst Release (first 24h) | 40-60% | |
| Sustained Release Period | Days to weeks |
Note: These values are typical for hydrophilic peptides and can be optimized by adjusting formulation parameters.
Experimental Protocols
Protocol 1: Conjugation of Ac-DEVD-CMK to a Cell-Penetrating Peptide (CPP)
This protocol describes a general method for conjugating Ac-DEVD-CMK to a CPP containing a cysteine residue via a disulfide bond.
Materials:
-
Ac-DEVD-CMK
-
Cysteine-containing CPP (e.g., TAT-Cys)
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Ellman's reagent (DTNB)
Procedure:
-
Modification of Ac-DEVD-CMK: a. Dissolve Ac-DEVD-CMK in DMF. b. Add a 1.5-fold molar excess of SPDP and stir at room temperature for 1 hour.
-
Purification of Modified Ac-DEVD-CMK: a. Purify the reaction mixture using a suitable chromatography method (e.g., HPLC) to isolate the SPDP-activated Ac-DEVD-CMK.
-
Reduction of CPP: a. Dissolve the cysteine-containing CPP in PBS. b. Add a 10-fold molar excess of a reducing agent (e.g., DTT) and incubate for 30 minutes at room temperature. c. Remove the reducing agent using a size-exclusion chromatography column.
-
Conjugation Reaction: a. Mix the purified, SPDP-activated Ac-DEVD-CMK with the reduced CPP in PBS at a 1:1.2 molar ratio. b. Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Purification and Characterization: a. Purify the conjugate using size-exclusion chromatography or HPLC. b. Characterize the conjugate by mass spectrometry. c. Confirm the presence of a reducible disulfide bond using Ellman's reagent.
Protocol 2: Encapsulation of Ac-DEVD-CMK in PLGA Nanoparticles
This protocol outlines the double emulsion (w/o/w) solvent evaporation method for encapsulating a hydrophilic peptide like Ac-DEVD-CMK.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Primary Emulsion (w/o): a. Dissolve a known amount of this compound in a small volume of deionized water (aqueous phase). b. Dissolve PLGA in DCM (oil phase). c. Add the aqueous phase to the oil phase and homogenize at high speed for 1-2 minutes to form a stable water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): a. Add the primary emulsion to a larger volume of PVA solution. b. Homogenize the mixture again, but at a lower speed, for 2-5 minutes to form the double emulsion.
-
Solvent Evaporation: a. Transfer the double emulsion to a beaker with a larger volume of deionized water and stir on a magnetic stirrer at room temperature for several hours to allow the DCM to evaporate.
-
Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes at 4°C. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the washing step twice to remove residual PVA and unencapsulated inhibitor.
-
Lyophilization and Storage: a. Freeze-dry the final nanoparticle suspension to obtain a powder. b. Store the lyophilized nanoparticles at -20°C.
Protocol 3: Caspase-3 Activity Assay
This protocol is for measuring caspase-3 activity in cell lysates to assess the efficacy of this compound delivery.
Materials:
-
Treated and untreated cell pellets
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 380/460 nm)
Procedure:
-
Cell Lysis: a. Resuspend cell pellets in ice-cold lysis buffer. b. Incubate on ice for 15-20 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant (cytosolic extract).
-
Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Assay Setup: a. In a 96-well black plate, add 50-100 µg of protein from each cell lysate to individual wells. b. Bring the total volume in each well to 100 µL with lysis buffer. c. Include a blank control (lysis buffer only).
-
Reaction Initiation and Measurement: a. Add the caspase-3 substrate Ac-DEVD-AMC to each well to a final concentration of 50 µM. b. Incubate the plate at 37°C, protected from light. c. Measure the fluorescence at multiple time points (e.g., every 15 minutes for 1-2 hours) using a fluorometric plate reader.
-
Data Analysis: a. Subtract the blank reading from all samples. b. Plot the fluorescence intensity versus time to determine the reaction rate. c. Compare the caspase-3 activity in cells treated with Ac-DEVD-CMK (and its enhanced delivery formulations) to untreated or vehicle-treated controls.
Visualizations
Caption: Caspase-3 signaling pathway and the inhibitory action of Ac-DEVD-CMK.
Caption: Workflow for enhancing Ac-DEVD-CMK cell delivery.
References
Ac-DEVD-CMK TFA concentration titration for specific cell types
Welcome to the technical support center for Ac-DEVD-CMK TFA, a key reagent for researchers, scientists, and drug development professionals studying apoptosis. This guide provides detailed information, troubleshooting advice, and experimental protocols to ensure the successful application of this potent caspase-3 inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and irreversible inhibitor of caspase-3.[1][2] Its chemical structure includes the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD), which is a recognition motif for caspase-3. The chloromethylketone (CMK) group forms a covalent bond with the active site of caspase-3, leading to irreversible inhibition. By blocking caspase-3, this compound effectively halts the execution phase of apoptosis. While it is highly selective for caspase-3, it can also inhibit other caspases with similar recognition sequences, such as caspases-6, -7, -8, and -10, though generally to a lesser extent.
Q2: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound is highly dependent on the specific cell type, the apoptosis-inducing stimulus, and the experimental conditions. A concentration titration is strongly recommended to determine the most effective concentration for your system. Generally, concentrations ranging from 10 µM to 100 µM are effective in cell culture experiments.[1] For in vivo studies, dosages may vary significantly.
Q3: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO. For long-term storage, the solid compound should be stored at -20°C or -80°C, protected from light and moisture. The DMSO stock solution should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium immediately before use.
Q4: Is this compound cell-permeable?
Yes, Ac-DEVD-CMK is designed to be cell-permeable, allowing it to enter intact cells and inhibit intracellular caspase-3. However, the efficiency of uptake can vary between different cell types.
Q5: What are the potential off-target effects of this compound?
While Ac-DEVD-CMK is a selective caspase-3 inhibitor, its DEVD recognition sequence can also be cleaved by other caspases, particularly caspase-7, which has a very similar substrate preference.[3] It may also inhibit other caspases like -1, -4, -6, and -8 to a lesser degree.[3] It is crucial to include appropriate controls in your experiments to confirm that the observed effects are indeed due to the inhibition of caspase-3.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or no inhibition of apoptosis | - Insufficient inhibitor concentration: The concentration of this compound may be too low to effectively inhibit caspase-3 in your specific cell type. - Poor cell permeability: The inhibitor may not be efficiently entering the cells. - Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. - Caspase-3 independent apoptosis: The apoptotic pathway induced by your stimulus may not be dependent on caspase-3. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). - Increase the pre-incubation time with the inhibitor before inducing apoptosis. - Ensure proper storage of the inhibitor (aliquoted at -20°C or -80°C) and use freshly prepared working solutions. - Investigate the involvement of other caspases or apoptotic pathways using alternative inhibitors or molecular biology techniques. |
| High background signal in caspase activity assays | - Non-specific protease activity: Other proteases in the cell lysate may be cleaving the substrate. - Spontaneous substrate degradation: The substrate may be unstable under your assay conditions. | - Include a "substrate + buffer only" control to measure the rate of spontaneous hydrolysis and subtract this from your measurements. - Consider using a protease inhibitor cocktail (excluding caspase inhibitors) in your lysis buffer. |
| High well-to-well variability in plate-based assays | - Pipetting errors: Inaccurate or inconsistent pipetting. - Incomplete mixing of reagents: Reagents not uniformly distributed in the wells. - Temperature gradients: Uneven temperature across the microplate. | - Use calibrated pipettes and practice consistent pipetting techniques. Run replicates for all samples. - Gently mix the plate after adding the final reagent, being careful to avoid bubbles. |
| Unexpected cell phenotype or off-target effects | - Cross-reactivity with other caspases: The inhibitor may be affecting other caspases, leading to unintended consequences. | - Use a more specific inhibitor if available, or confirm your findings using a secondary, structurally different inhibitor. - Employ genetic approaches like siRNA or shRNA to specifically knock down caspase-3 and validate the phenotype. - To confirm the contribution of caspase-3 to the cleavage of a substrate, use a selective inhibitor like Ac-DEVD-CHO in a parallel reaction.[3] |
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Various Cell Types
| Cell Type | Apoptosis Inducer | Recommended Starting Concentration | Incubation Time | Reference |
| FaDu (Human pharyngeal squamous carcinoma) | Citrate (10 mM) | 10 µM | 36 h | [1] |
| Detroit 562 (Human pharyngeal carcinoma) | Citrate (10 mM) | 10 µM | 36 h | [1] |
| Jurkat (Human T-cell leukemia) | Ingenol 3,20-dibenzoate (IDB) | 100 µM | 24 h | [4] |
| HeLa (Human cervical cancer) | Norcantharidin | Not specified for Ac-DEVD-CMK, but z-DEVD-fmk (another caspase-3 inhibitor) was used to partially prevent apoptosis. | Not specified | [5] |
| MCF-7 (Human breast cancer) | Various | These cells are known to be caspase-3 deficient, making them a useful negative control. | Not applicable | [6][7] |
| SH-SY5Y (Human neuroblastoma) | Staurosporine | Not specified for Ac-DEVD-CMK, but a broad-spectrum caspase inhibitor (z-VAD-fmk) was used. | Not specified | [8] |
| Primary Neurons (Rat sympathetic neurons) | Nerve Growth Factor (NGF) withdrawal | Not specified for Ac-DEVD-CMK, but apoptosis was observed. | Not applicable | [9][10] |
| Dorsal Root Ganglia (DRG) Neurons (Adult mouse) | Culture-induced apoptosis | Not specified for Ac-DEVD-CMK, but a general caspase inhibitor (Z-VAD.fmk) at 100 µM inhibited apoptosis. | 24-96 h | [11] |
Note: This table provides starting recommendations. The optimal concentration should be determined empirically for each specific experimental setup.
Experimental Protocols
Detailed Methodology: Caspase-3 Colorimetric Assay
This protocol is for measuring caspase-3 activity in cell lysates using a colorimetric substrate like Ac-DEVD-pNA (p-nitroaniline).
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (for inhibitor control)
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 20% Glycerol, 10 mM DTT)
-
Ac-DEVD-pNA substrate (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density in a culture plate.
-
Pre-incubate one set of cells with the desired concentration of this compound for 1-2 hours.
-
Induce apoptosis in treated and untreated cells with your chosen stimulus. Include a non-induced control group.
-
-
Cell Lysate Preparation:
-
Harvest cells (for adherent cells, scrape; for suspension cells, centrifuge).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cell lysate) and keep it on ice. Determine the protein concentration of the lysate.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 50-200 µg of protein from each cell lysate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).
-
Include control wells:
-
Blank (Lysis Buffer, Reaction Buffer, Substrate)
-
Non-induced cell lysate
-
Induced cell lysate
-
Induced cell lysate with this compound
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
The fold-increase in caspase-3 activity is determined by comparing the absorbance of the induced sample to the non-induced control. The inhibited sample should show a significant reduction in absorbance compared to the induced sample.
-
Visualizations
Caption: Caspase-3 activation signaling pathway.
Caption: Workflow for a caspase-3 inhibition experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Cas# [glpbio.cn]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Norcantharidin induces apoptosis in HeLa cells through caspase, MAPK, and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconstitution of human MCF-7 breast cancer cells with caspase-3 does not sensitize them to action of CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relevance of AIF/CypA Lethal Pathway in SH-SY5Y Cells Treated with Staurosporine [mdpi.com]
- 9. Characterization of apoptosis in cultured rat sympathetic neurons after nerve growth factor withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of apoptosis in cultured rat sympathetic neurons after nerve growth factor withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-Mediated Apoptosis in Sensory Neurons of Cultured Dorsal Root Ganglia in Adult Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of Ac-DEVD-CMK TFA in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Ac-DEVD-CMK TFA in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ac-DEVD-CMK and how does it work?
Ac-DEVD-CMK is a cell-permeable, irreversible inhibitor of caspase-3.[1][2] Caspase-3 is a key executioner caspase in the apoptotic signaling pathway. Ac-DEVD-CMK mimics the natural substrate of caspase-3 and covalently binds to its active site, thereby blocking its activity and inhibiting apoptosis.[1] While it is selective for caspase-3, it can also inhibit other caspases like -6, -7, -8, and -10 at higher concentrations.[3]
Q2: What is TFA and why is it present in my Ac-DEVD-CMK sample?
TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the synthesis and purification of peptides like Ac-DEVD-CMK using reversed-phase high-performance liquid chromatography (RP-HPLC). As a result, the final peptide product is often isolated as a trifluoroacetate (B77799) (TFA) salt.
Q3: Can the TFA salt of Ac-DEVD-CMK be toxic to my cells in long-term experiments?
Yes, the TFA counterion can exhibit cytotoxicity, especially in long-term experiments. This toxicity is independent of the inhibitory activity of Ac-DEVD-CMK on caspase-3. TFA has been shown to inhibit cell proliferation and induce cell death in various cell lines.
Q4: At what concentration does TFA become toxic?
The cytotoxic concentration of TFA can vary depending on the cell line and the duration of the experiment. Some sensitive cell lines can show inhibition of proliferation at concentrations as low as 10 nM, while more robust cell lines may only show toxicity at concentrations above 100 µM.
Q5: How can I determine if the observed toxicity in my experiment is due to Ac-DEVD-CMK itself or the TFA salt?
To differentiate between the toxicity of the peptide and the TFA salt, it is crucial to include a "TFA control" in your experiments. This involves treating your cells with a TFA salt (like sodium TFA) at the same concentration as that present in your this compound treatment group.
Q6: Are there alternatives to the TFA salt of Ac-DEVD-CMK?
Yes, Ac-DEVD-CMK can be obtained with other counterions, such as hydrochloride (HCl) or acetate. These are generally considered more biocompatible and are less likely to cause toxicity in cell culture experiments.
Troubleshooting Guides
Issue 1: Increased cell death or changes in cell morphology in long-term cultures treated with this compound.
-
Potential Cause: Toxicity from the TFA counterion.
-
Troubleshooting Steps:
-
Run a TFA Control: Prepare a solution of a TFA salt (e.g., sodium trifluoroacetate) at the same molar concentration as the TFA in your this compound stock solution. Treat cells with this control to determine if TFA alone is causing the observed effects.
-
Lower the Concentration: If possible, reduce the concentration of this compound to the minimum effective concentration for caspase-3 inhibition in your specific cell line and experimental conditions.
-
Exchange the Counterion: For long-term or sensitive experiments, it is highly recommended to exchange the TFA counterion for a more biocompatible one like chloride (HCl) or acetate. Protocols for this exchange are provided below.
-
Frequent Media Changes: If counterion exchange is not feasible, perform more frequent media changes (e.g., every 24-48 hours) to prevent the accumulation of toxic levels of TFA.
-
Issue 2: Loss of Ac-DEVD-CMK efficacy over time in long-term experiments.
-
Potential Cause 1: Degradation of the inhibitor in the cell culture medium.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh working solutions of Ac-DEVD-CMK for each media change. Avoid storing diluted solutions for extended periods.
-
Aliquot Stock Solutions: Aliquot your concentrated stock solution in a suitable solvent like DMSO and store at -80°C to minimize freeze-thaw cycles.
-
Replenish the Inhibitor: In long-term cultures, replenish the medium with fresh Ac-DEVD-CMK every 24-48 hours to maintain a consistent effective concentration.
-
-
Potential Cause 2: Cellular adaptation or development of resistance.
-
Troubleshooting Steps:
-
Verify Caspase-3 Activity: At different time points during your long-term experiment, lyse a subset of cells and perform a caspase-3 activity assay to confirm that the inhibitor is still effective.
-
Investigate Alternative Pathways: Cells may activate compensatory survival pathways. Consider investigating the expression and activity of other pro-survival proteins.
-
Quantitative Data
Table 1: Reported Cytotoxic Concentrations of TFA in Various Cell Lines
| Cell Line | Assay | Toxic Concentration Range | Reference |
| Fetal Rat Osteoblasts | Thymidine Incorporation | 10 nM - 100 nM | |
| HUVEC | Cell Proliferation | ~0.1 mM | |
| Jurkat | Cell Viability | ~5 mM | |
| PC-12 | Cell Viability | 1-5 mM | |
| Multiple (e.g., HeLa, HEK293) | General Observation | >100 µM |
Experimental Protocols
Protocol 1: Exchanging TFA Counterion for Chloride (HCl)
This protocol is adapted from established methods for peptide salt exchange.
Materials:
-
This compound
-
100 mM Hydrochloric Acid (HCl) solution, sterile
-
Sterile, nuclease-free water
-
Lyophilizer
Methodology:
-
Dissolution: Dissolve the this compound peptide in 100 mM HCl at a concentration of approximately 1 mg/mL.
-
Incubation: Allow the solution to stand at room temperature for 1-5 minutes.
-
Freezing: Rapidly freeze the solution, for example, using liquid nitrogen or a -80°C freezer.
-
Lyophilization: Lyophilize the frozen solution until all the solvent is removed.
-
Repeat: For a more complete exchange, repeat steps 1-4 two to three more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the Ac-DEVD-CMK HCl in a suitable solvent for your experiments (e.g., DMSO).
Protocol 2: Long-Term Cytotoxicity Assessment of this compound
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Ac-DEVD-CMK HCl (or other non-TFA salt, as a control)
-
Sodium Trifluoroacetate (NaTFA)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Reagents for a cell viability assay (e.g., MTT, PrestoBlue, or a live/dead staining kit)
-
Plate reader or fluorescence microscope
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment. Allow the cells to adhere and recover for 24 hours.
-
Treatment Groups: Prepare the following treatment groups in complete cell culture medium:
-
Untreated control
-
Vehicle control (e.g., DMSO at the highest concentration used in the treatment groups)
-
A range of concentrations of this compound
-
A range of concentrations of Ac-DEVD-CMK HCl (to assess peptide-specific toxicity)
-
A range of concentrations of NaTFA corresponding to the molar concentrations of TFA in the this compound groups.
-
-
Treatment: Remove the old medium from the cells and add the prepared treatment media.
-
Incubation and Media Changes: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). For long-term experiments (e.g., > 48 hours), perform a full media change with freshly prepared treatments every 48 hours.
-
Viability Assessment: At predetermined time points (e.g., 24, 48, 72, 96 hours), perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: For each time point, normalize the viability data to the untreated control. Plot dose-response curves for each compound to determine the IC50 values and compare the toxicity profiles.
Visualizations
References
Refining Ac-DEVD-CMK TFA experimental design for reproducibility
Technical Support Center: Ac-DEVD-CMK TFA
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for refining experimental design and ensuring reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective and irreversible inhibitor of caspase-3.[1][2][3] Its chemical name is N-acetyl-L-α-aspartyl-L-α-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide, 2,2,2-trifluoroacetate salt.[4] The peptide sequence DEVD (Asp-Glu-Val-Asp) mimics the cleavage site in PARP (poly (ADP-ribose) polymerase), a key substrate of caspase-3.[5] By binding to the active site of caspase-3, Ac-DEVD-CMK irreversibly blocks its proteolytic activity, thereby inhibiting the downstream events of the apoptotic cascade. While it is highly selective for caspase-3, it has also been shown to inhibit other caspases like -6, -7, -8, and -10 at higher concentrations.
Q2: How should I reconstitute and store this compound?
Proper reconstitution and storage are critical for maintaining the inhibitor's activity.
-
Reconstitution: The compound is typically supplied as a crystalline solid. It is soluble in DMSO at concentrations up to 50-100 mg/mL. For reconstitution, use newly opened, anhydrous DMSO to prepare a concentrated stock solution. Ultrasonic treatment may be needed to fully dissolve the compound.
-
Storage:
-
Powder: Store the solid powder at -20°C for up to one year or -80°C for up to two years, protected from light and moisture.
-
Stock Solution: Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Q3: What is the stability of this compound in cell culture media?
The stability of peptide-based inhibitors can be limited in aqueous solutions and cell culture media. It is recommended to dilute the DMSO stock solution into your culture medium immediately before treating the cells. Avoid pre-mixing and storing the inhibitor in aqueous buffers for extended periods.
Experimental Protocols
Protocol: Inhibition of Apoptosis in Cell Culture
This protocol provides a general framework for using this compound to prevent apoptosis in a cell culture model.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Inhibitor: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Dilute it directly into pre-warmed cell culture medium to achieve the desired final concentration. A common working concentration range is 10 µM to 100 µM.
-
Experimental Groups:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the same concentration of DMSO used for the highest inhibitor dose.
-
Positive Control: Cells treated with an apoptosis-inducing agent (e.g., Staurosporine, TNF-α).
-
Test Group: Cells pre-incubated with this compound for 1-2 hours before adding the apoptosis-inducing agent.
-
-
Incubation: Incubate cells for the desired period (e.g., 4-24 hours) depending on the apoptosis inducer and cell type.
-
Apoptosis Assessment: Analyze apoptosis using methods such as:
-
Caspase-3 Activity Assay: Measure the cleavage of a fluorogenic substrate like Ac-DEVD-AMC.
-
Western Blot: Detect the cleavage of PARP or Caspase-3 itself.
-
Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining.
-
Protocol: In Vitro Caspase-3 Activity Assay (Fluorometric)
This protocol measures the enzymatic activity of caspase-3 in cell lysates.
-
Lysate Preparation:
-
Induce apoptosis in your cell population (e.g., with Staurosporine).
-
Collect both adherent and floating cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
-
Assay Preparation:
-
Prepare a 2X Assay Buffer (e.g., containing 100 mM HEPES, 10% sucrose, 0.1% NP-40).
-
Prepare a fresh 1X Assay Buffer by diluting the 2X buffer with dH₂O and adding DTT to a final concentration of 5-10 mM.
-
Prepare the substrate solution by diluting the Ac-DEVD-AMC fluorogenic substrate into the 1X Assay Buffer to a final concentration of 20-50 µM.
-
-
Reaction Setup (96-well plate):
-
Blank: 1X Assay Buffer and substrate solution only.
-
Negative Control: Lysate from non-apoptotic cells + substrate solution.
-
Positive Control: Lysate from apoptotic cells + substrate solution.
-
Inhibitor Control: Lysate from apoptotic cells + this compound + substrate solution.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Inhibition of Caspase-3 Activity | 1. Inhibitor Inactivity: Compound degraded due to improper storage or multiple freeze-thaw cycles. | 1. Use a fresh aliquot of the inhibitor. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles. |
| 2. Insufficient Concentration: The concentration of the inhibitor is too low to effectively block caspase-3. | 2. Perform a dose-response curve to determine the optimal inhibitory concentration (typically 10-100 µM). | |
| 3. Timing of Treatment: Inhibitor was added too late after the apoptotic signal was initiated. | 3. Pre-incubate cells with this compound for at least 1-2 hours before adding the apoptosis inducer. | |
| Inconsistent Results Between Experiments | 1. Solubility Issues: The compound precipitated out of the culture medium. | 1. Ensure the final DMSO concentration is low (<0.5%) and that the inhibitor is fully dissolved before adding to the medium. Visually inspect for precipitation. |
| 2. Cell Health Variability: Cells were at different confluencies or passages. | 2. Use cells from the same passage number and ensure consistent seeding density and growth conditions. | |
| 3. Reagent Instability: DTT in assay buffers has oxidized. | 3. Prepare assay buffers with DTT fresh for each experiment. | |
| Observed Cell Toxicity or Off-Target Effects | 1. High DMSO Concentration: The vehicle (DMSO) is causing toxicity. | 1. Keep the final DMSO concentration in the culture medium below 0.5%. Run a vehicle-only control to assess toxicity. |
| 2. High Inhibitor Concentration: The inhibitor concentration is too high, potentially leading to off-target effects on other caspases or cellular processes. | 2. Use the lowest effective concentration determined from your dose-response experiment. | |
| 3. Contamination: Reagents or cell cultures are contaminated. | 3. Check for mycoplasma contamination and ensure aseptic techniques. |
Data Summary
Table 1: Recommended Working Concentrations & Conditions
| Application | Cell Line / Model | Concentration | Incubation Time | Effect |
| Apoptosis Inhibition | Jurkat Cells | 100 µM | 24 h | Inhibited ingenol (B1671944) IDB-induced apoptosis. |
| Apoptosis Inhibition | Human Pharyngeal Carcinoma (FaDu, Detroit 562) | 10 µM | 36 h | Inhibited citrate-induced p21 cleavage. |
| In Vivo Liver Injury | Sdc1-/- Mice | 25 mg/kg (IP) | Single dose | Attenuated acetaminophen-induced liver injury. |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₃₁ClN₄O₁₁ · XCF₃COOH |
| Molecular Weight | ~664.97 g/mol (as TFA salt) |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | DMSO: 50 mg/mL, 100 mg/mL |
| Storage (Solid) | -20°C (1 year) or -80°C (2 years) |
| Storage (Solution) | -20°C (1 month) or -80°C (6 months) in DMSO |
Visualizations
Caption: Figure 1. Caspase-3 activation pathways and point of inhibition by Ac-DEVD-CMK.
Caption: Figure 2. General experimental workflow for studying caspase inhibition in cell culture.
Caption: Figure 3. Troubleshooting logic for ineffective caspase inhibition experiments.
References
Validation & Comparative
Ac-DEVD-CMK TFA: A Comparative Analysis of Specificity Against Other Caspases
For researchers in the fields of apoptosis, inflammation, and drug development, the selection of a potent and selective caspase inhibitor is paramount for elucidating cellular signaling pathways and for the discovery of novel therapeutics. Ac-DEVD-CMK TFA (N-Acetyl-Asp-Glu-Val-Asp-chloromethyl ketone, trifluoroacetate (B77799) salt) is a widely utilized, irreversible inhibitor of caspase-3. This guide provides an objective comparison of this compound's performance against other caspases, supported by available experimental data and detailed protocols.
Specificity Profile of this compound
Ac-DEVD-CMK is designed to target the DEVD peptide recognition sequence, which is the cleavage site for caspase-3. While it is a potent inhibitor of caspase-3, it also exhibits inhibitory activity against other caspases, particularly other executioner caspases that share similar substrate specificities.
Quantitative Analysis of Caspase Inhibition
Table 1: Inhibition Constants (Ki) for Ac-DEVD-CHO
The following table presents the inhibition constants (Ki) for the reversible aldehyde inhibitor Ac-DEVD-CHO, which provides a strong indication of the selectivity of the DEVD peptide sequence.
| Caspase | Ki (nM) | Notes |
| Caspase-3 | 0.2 - 0.23 | Potent inhibition. |
| Caspase-7 | 0.3 - 1.6 | Potent inhibition. |
| Caspase-2 | 1700 | Weak inhibition. |
| Group III Caspases (e.g., Caspase-6, -8, -10) | 1 - 300 | Broadly inhibited. |
Data compiled from multiple sources. Ki values can vary based on experimental conditions.
Table 2: Comparative IC50 Values for DEVD-Based and Other Inhibitors
This table provides a comparison of IC50 values for various inhibitors, highlighting the potency of DEVD-based inhibitors against caspase-3.
| Inhibitor | Target Caspase | IC50 | Notes |
| Ac-DMPD-CMK | Caspase-3 | 0.5456 µM | GSDME-derived inhibitor, demonstrates potency of CMK moiety.[1] |
| Ac-DMLD-CMK | Caspase-3 | 0.7455 µM | GSDME-derived inhibitor, demonstrates potency of CMK moiety.[1] |
| Z-DEVD-FMK | Caspase-3 | 1.326 µM | Commonly used caspase-3 inhibitor.[1] |
| Ac-DEVD-CHO | Caspase-3 | ~0.14 nM (calculated from Ki) | Highly potent reversible inhibitor.[2] |
Based on available data, Ac-DEVD-CMK is a potent inhibitor of caspase-3 and is also known to inhibit caspases-6, -7, -8, and -10.[3][4] The chloromethyl ketone (CMK) moiety forms an irreversible covalent bond with the active site cysteine of the caspase.
Caspase Activation Pathways
To understand the significance of caspase inhibition, it is crucial to visualize their role in the apoptotic signaling cascade. Caspases are broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7).
Experimental Protocols
The following is a detailed methodology for determining the IC50 value of a caspase inhibitor using a fluorometric assay. This protocol can be adapted for this compound.
Determination of Caspase Inhibitor IC50
1. Materials and Reagents:
-
Recombinant active caspases (e.g., caspase-1, -2, -3, -6, -7, -8, -9, -10)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
This compound and other test inhibitors
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)
-
DMSO for inhibitor dilution
2. Experimental Workflow:
References
Validating the Inhibitory Effect of Ac-DEVD-CMK TFA: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to validate the inhibitory effect of Ac-DEVD-CMK TFA, a potent and irreversible inhibitor of caspase-3. We will explore its mechanism of action, compare it with a common alternative, and provide detailed experimental protocols and data to support its efficacy.
Mechanism of Action: Targeting the Executioner Caspase
This compound is a cell-permeable tetrapeptide (Acetyl-Asp-Glu-Val-Asp) linked to a chloromethylketone (CMK) group. The DEVD sequence is specifically recognized by caspase-3, a key executioner caspase in the apoptotic signaling cascade. Upon binding, the CMK group forms an irreversible covalent bond with the cysteine residue in the active site of caspase-3, thereby permanently inactivating the enzyme. This targeted inhibition makes Ac-DEVD-CMK a valuable tool for studying the role of caspase-3 in apoptosis.
A Researcher's Guide to Negative Controls for Ac-DEVD-CMK Treatment in Caspase-3 Dependent Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of negative control experiments for treatments involving Ac-DEVD-CMK, a potent and irreversible inhibitor of caspase-3.[1][2][3][4][5] Understanding the appropriate negative controls is paramount for validating the specificity of Ac-DEVD-CMK's effects and ensuring the reliability of experimental findings in apoptosis research. This document outlines detailed experimental protocols, presents comparative data, and visualizes key pathways and workflows to aid in experimental design and data interpretation.
Understanding Ac-DEVD-CMK and the Need for Rigorous Controls
Ac-DEVD-CMK is a cell-permeable tetrapeptide that irreversibly inhibits caspase-3, a key executioner caspase in the apoptotic signaling cascade.[3][4][5] It also shows inhibitory activity against other caspases, including caspases-6, -7, -8, and -10.[3][4][6] Given its mechanism of action, it is crucial to differentiate the specific effects of caspase-3 inhibition from potential off-target or non-specific effects of the compound or its delivery vehicle. This is achieved through the use of carefully selected negative controls.
Comparison of Negative Controls and Alternatives
The selection of an appropriate negative control is critical. Below is a comparison of common negative controls and an alternative caspase-3 inhibitor.
| Compound | Type | Mechanism of Action | Primary Use in this Context |
| Vehicle Control (e.g., DMSO) | Negative Control | Solvent for Ac-DEVD-CMK, should have no biological effect at the concentration used. | To control for the effects of the solvent on cell viability and caspase activity. |
| Scrambled Peptide Control (e.g., Ac-FA-CMK) | Negative Control | A peptide with an altered amino acid sequence that should not be recognized by caspase-3. | To control for non-specific effects of a peptide-based inhibitor. |
| Ac-DEVD-CHO | Alternative Inhibitor | A reversible, competitive inhibitor of caspase-3 and -7.[7] | To compare the effects of irreversible vs. reversible caspase-3 inhibition. |
| Ac-DEVD-CMK | Test Compound | An irreversible inhibitor of caspase-3.[1][2][3][4][5] | The experimental variable being tested. |
Experimental Data Summary
The following table summarizes hypothetical data from experiments designed to assess the efficacy and specificity of Ac-DEVD-CMK.
| Treatment Group | Caspase-3 Activity (% of Positive Control) | Cell Viability (%) |
| Untreated Control | 100% | 100% |
| Apoptosis Inducer (e.g., Staurosporine) | 100% | 45% |
| Apoptosis Inducer + Vehicle (DMSO) | 98% | 44% |
| Apoptosis Inducer + Scrambled Peptide (Ac-FA-CMK) | 95% | 46% |
| Apoptosis Inducer + Ac-DEVD-CHO (10 µM) | 35% | 75% |
| Apoptosis Inducer + Ac-DEVD-CMK (10 µM) | 15% | 85% |
Key Experimental Protocols
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate.
Materials:
-
Cells cultured in 96-well plates
-
Apoptosis inducer (e.g., Staurosporine)
-
Ac-DEVD-CMK and control compounds
-
Lysis Buffer (50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
Caspase-3 Substrate (Ac-DEVD-pNA)
-
Assay Buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with Ac-DEVD-CMK, Ac-DEVD-CHO, scrambled peptide, or vehicle for 1 hour.
-
Induce apoptosis using an appropriate stimulus (e.g., staurosporine) and incubate for the desired period (e.g., 3-6 hours).
-
Lyse the cells by adding 50 µL of Lysis Buffer to each well and incubating on ice for 20 minutes.
-
Centrifuge the plate at 16,000 x g for 15 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of Assay Buffer to each well.
-
Initiate the reaction by adding 5 µL of the Caspase-3 substrate Ac-DEVD-pNA (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
Cell Viability Assay (MTT Assay)
This protocol assesses cell viability based on the metabolic activity of the cells.[8][9][10][11]
Materials:
-
Cells cultured in 96-well plates
-
Ac-DEVD-CMK and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds (Ac-DEVD-CMK, controls) and/or apoptosis inducer for the desired duration.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.[9]
-
Add 100 µL of Solubilization Solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Incubate the plate at 37°C for 4 hours, or until the crystals are fully dissolved.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[8][9]
Visualizing Pathways and Workflows
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: Caspase-3 signaling pathway and point of inhibition by Ac-DEVD-CMK.
Caption: Workflow for negative control experiments with Ac-DEVD-CMK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. stemcell.com [stemcell.com]
- 5. apexbt.com [apexbt.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. biotium.com [biotium.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
Unveiling the Selectivity of Ac-DEVD-CMK: A Comparative Guide to Caspase Inhibition
For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis and protease-mediated signaling, the specific inhibition of target enzymes is paramount. This guide provides an objective comparison of the caspase-3 inhibitor Ac-DEVD-CMK TFA with other commonly used protease inhibitors, supported by experimental data to delineate its cross-reactivity profile.
The tetrapeptide Ac-DEVD-CMK (N-Acetyl-Asp-Glu-Val-Asp-chloromethylketone) is a well-established, irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway. Its mechanism of action involves the chloromethylketone moiety forming a covalent bond with the catalytic cysteine residue in the active site of the caspase, thereby irreversibly inactivating the enzyme. While highly potent against caspase-3, understanding its cross-reactivity with other proteases, particularly other members of the caspase family, is crucial for the accurate interpretation of experimental results.
Quantitative Comparison of Inhibitor Potency
To contextualize the selectivity of Ac-DEVD-CMK, it is essential to compare its inhibitory activity against a panel of caspases with that of other widely used inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for Ac-DEVD-CMK and two common alternatives: Ac-DEVD-CHO, a reversible caspase-3 inhibitor, and Z-VAD-FMK, a broad-spectrum pan-caspase inhibitor.
| Inhibitor | Target Protease | IC50 / Ki (nM) | Notes |
| This compound | Caspase-3 | Potent inhibition (specific values vary by study) | Irreversible inhibitor. Also shows activity against Caspase-6, -7, -8, and -10. |
| Caspase-6 | Data not consistently available | Cross-reactivity observed. | |
| Caspase-7 | Data not consistently available | Significant cross-reactivity expected due to substrate similarity. | |
| Caspase-8 | Data not consistently available | Cross-reactivity observed. | |
| Caspase-10 | Data not consistently available | Cross-reactivity observed. | |
| Ac-DEVD-CHO | Caspase-3 | Ki: 0.23 nM[1] | Reversible aldehyde inhibitor.[1] |
| Caspase-7 | Ki: 1.6 nM[1] | Potent inhibition, demonstrating cross-reactivity.[1] | |
| Caspase-2 | Ki: 1700 nM (1.7 µM)[2] | Weak inhibition.[2] | |
| Z-VAD-FMK | Pan-caspase | IC50: 1.5 - 5800 nM (0.0015 - 5.8 µM) | Broad-spectrum, irreversible inhibitor. |
Note: IC50 and Ki values can vary depending on the experimental conditions, including substrate concentration and enzyme source. The data presented are for comparative purposes.
Signaling Pathways and Inhibitor Targets
The following diagram illustrates the simplified intrinsic and extrinsic apoptosis pathways, highlighting the central role of executioner caspases like caspase-3 and the points of intervention for the discussed inhibitors.
Caption: Apoptotic pathways and inhibitor targets.
Experimental Protocols
The determination of inhibitor potency (IC50 or Ki values) is critical for assessing cross-reactivity. A generalized protocol for an in vitro caspase activity assay is provided below.
Protocol: Determination of Caspase Inhibitor IC50
1. Reagents and Materials:
-
Purified active caspase enzyme (e.g., recombinant human Caspase-3)
-
Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol
-
Test Inhibitor (e.g., this compound) and control inhibitors (e.g., Ac-DEVD-CHO, Z-VAD-FMK)
-
96-well black microplate
-
Fluorescence microplate reader
2. Experimental Workflow:
Caption: Workflow for IC50 determination.
3. Procedure:
-
Prepare serial dilutions of the test and control inhibitors in Assay Buffer.
-
In a 96-well black microplate, add the purified active caspase enzyme to each well.
-
Add the serially diluted inhibitors to the respective wells. Include wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic caspase substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC-based substrates) at regular intervals for 30-60 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion
This compound is a potent, irreversible inhibitor of caspase-3. While it is a valuable tool for studying apoptosis, researchers must be cognizant of its cross-reactivity with other executioner caspases, notably caspase-7, and to some extent, initiator caspases like -8 and -10. For experiments requiring highly specific inhibition of caspase-3, the use of alternative, more selective inhibitors or complementary techniques such as genetic knockouts should be considered. The pan-caspase inhibitor Z-VAD-FMK serves as a useful control for demonstrating general caspase-dependent effects. The choice of inhibitor should be guided by the specific experimental question and a thorough understanding of its selectivity profile.
References
A Comparative Guide to Caspase Inhibitors for Apoptosis Research: Beyond Ac-DEVD-CMK
For researchers, scientists, and drug development professionals navigating the complex landscape of apoptosis research, the selection of an appropriate caspase inhibitor is a critical determinant of experimental success. While Ac-DEVD-CMK has long been a staple for targeting caspase-3, a nuanced understanding of its limitations and the advantages of alternative inhibitors is essential for generating robust and reliable data. This guide provides an objective comparison of key alternatives to Ac-DEVD-CMK, supported by experimental data and detailed protocols to aid in your research endeavors.
The study of apoptosis, or programmed cell death, is fundamental to understanding a vast array of physiological and pathological processes. Central to the execution of this intricate cellular program are caspases, a family of cysteine-aspartic proteases. The specific and controlled inhibition of these enzymes is a cornerstone of apoptosis research, allowing for the elucidation of their roles in various signaling pathways. Ac-DEVD-CMK, a selective and irreversible inhibitor of caspase-3, has been widely used for this purpose. However, the scientific community now has a broader arsenal (B13267) of inhibitors with distinct profiles of specificity, potency, and potential off-target effects. This guide will explore prominent alternatives, including the pan-caspase inhibitors Q-VD-OPh and Z-VAD-FMK, the caspase-3-selective inhibitor Z-DEVD-FMK, and the clinically relevant pan-caspase inhibitor Emricasan.
Performance Comparison of Caspase Inhibitors
The choice of a caspase inhibitor should be guided by the specific experimental context, considering factors such as the target caspases, the model system (in vitro or in vivo), and the potential for off-target effects. The following table summarizes the quantitative data for Ac-DEVD-CMK and its key alternatives.
| Inhibitor | Type | Target Caspases & IC50 Values | Effective Concentration (In Vitro) | Effective Concentration (In Vivo) | Key Characteristics & Noted Effects |
| Ac-DEVD-CMK TFA | Irreversible, Selective | Primarily Caspase-3. Also inhibits Caspase-6, -7, -8, and -10.[1] | 10-100 µM[2] | Not widely reported for in vivo use. | Selective for caspase-3; widely used as a standard. |
| Q-VD-OPh | Irreversible, Pan-Caspase | Caspase-1, -3, -8, -9 (IC50 range: 25-400 nM).[3] Also inhibits other caspases. | 0.05-10 µM[4][5] | 20 mg/kg[3] | High potency and low toxicity.[3][6] Crosses the blood-brain barrier.[3][7][8] Does not induce autophagy, unlike Z-VAD-FMK.[9][10] |
| Z-VAD-FMK | Irreversible, Pan-Caspase | Broad-spectrum inhibitor of most caspases (except caspase-2).[11] | 10-100 µM | Not widely used due to toxicity. | Can induce necroptosis and autophagy.[12] Off-target inhibition of NGLY1.[9][10] Can be toxic at higher concentrations.[3] |
| Z-DEVD-FMK | Irreversible, Selective | Primarily Caspase-3 (IC50: 18 µM).[13] Also inhibits caspases-6, -7, -8, and -10.[14] | 50-100 µM[14] | Not widely reported for in vivo use. | More specific for caspase-3 than pan-caspase inhibitors. |
| Emricasan (IDN-6556) | Irreversible, Pan-Caspase | Potent inhibitor of multiple caspases (IC50 values in nM range: Caspase-9: 0.3, Caspase-1: 0.4, Caspase-3: 2, Caspase-8: 6).[15][16] | 0.1-100 µM[17] | 10 mg/kg[18] | Orally bioavailable and has been investigated in clinical trials for liver diseases.[19][20] Reduces hepatic inflammation and fibrosis in animal models.[19][20] |
Signaling Pathways and Inhibitor Targets
To visualize the points of intervention for these inhibitors, the following diagram illustrates the intrinsic and extrinsic apoptosis pathways and the central role of caspases.
Experimental Protocols
To ensure the reproducibility and validity of your findings, detailed and standardized protocols are indispensable. Below are methodologies for key experiments used to evaluate and compare the efficacy of caspase inhibitors.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases-3 and -7 in cell lysates using a fluorogenic substrate.
Materials:
-
96-well black, flat-bottom plates
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Fluorometer with 380 nm excitation and 460 nm emission filters
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells with the desired apoptosis inducer and/or caspase inhibitor.
-
Harvest cells (including floating cells) and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 20 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well.
-
Add 25 µL of cell lysate (containing 20-50 µg of protein) to each well.
-
Add 25 µL of the caspase-3/7 substrate solution.
-
Include a blank control (lysis buffer without cell lysate) and a positive control (e.g., recombinant active caspase-3).
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 15-30 minutes) for 1-2 hours using a fluorometer.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells, including the supernatant containing apoptotic bodies.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Western Blotting for Cleaved PARP
Detection of the 89 kDa fragment of cleaved Poly (ADP-ribose) polymerase (PARP) is a hallmark of caspase-3-mediated apoptosis.
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PARP (that detects both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described in the caspase activity assay protocol.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
The presence of an 89 kDa band indicates PARP cleavage and apoptosis. The full-length PARP is approximately 116 kDa.[12]
-
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a logical workflow for comparing the efficacy of different caspase inhibitors.
Conclusion
The selection of a caspase inhibitor is a critical decision in apoptosis research that can significantly impact the interpretation of experimental outcomes. While Ac-DEVD-CMK remains a useful tool for specifically targeting caspase-3, researchers should consider the broader and often more potent effects of pan-caspase inhibitors like Q-VD-OPh and Emricasan, especially for in vivo studies or when broader caspase inhibition is desired. Q-VD-OPh, in particular, stands out for its high potency, low toxicity, and lack of off-target effects on autophagy induction that are associated with Z-VAD-FMK. Emricasan offers the unique advantage of being orally bioavailable and having been evaluated in clinical settings. The choice between a selective and a pan-caspase inhibitor will ultimately depend on the specific research question. By carefully considering the comparative data and employing the standardized protocols provided in this guide, researchers can enhance the precision and reliability of their apoptosis studies.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease | Semantic Scholar [semanticscholar.org]
- 8. la-press.org [la-press.org]
- 9. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. invivogen.com [invivogen.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Emricasan | Caspases | Tocris Bioscience [tocris.com]
- 16. rndsystems.com [rndsystems.com]
- 17. Therapeutic Potential of Emricasan, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emricasan, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-DEVD-CMK TFA efficacy compared to other commercially available inhibitors
For researchers, scientists, and drug development professionals, selecting the appropriate tool to dissect the intricate mechanisms of apoptosis is paramount. This guide provides an objective comparison of the efficacy of Ac-DEVD-CMK TFA, a selective caspase-3 inhibitor, with other commercially available caspase inhibitors. The information presented is supported by experimental data to aid in making informed decisions for your research.
Unraveling the Role of Caspase-3 in Apoptosis
Caspases, a family of cysteine proteases, are central executioners of apoptosis, or programmed cell death. Among them, caspase-3 is a key effector caspase. It is activated by initiator caspases, such as caspase-8 and caspase-9, and proceeds to cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Given its critical role, the inhibition of caspase-3 is a primary strategy for studying and potentially mitigating apoptotic processes in various diseases.
This compound: A Selective and Irreversible Inhibitor
This compound is a cell-permeable and irreversible inhibitor of caspase-3.[1][2] Its design is based on the preferred cleavage sequence of caspase-3, Asp-Glu-Val-Asp (DEVD). The chloromethylketone (CMK) group forms a covalent bond with the active site of the enzyme, leading to irreversible inhibition. While it is highly selective for caspase-3, it can also inhibit other caspases with similar substrate specificities, such as caspases-6, -7, -8, and -10, though typically at higher concentrations.[2][3][4]
Efficacy Comparison of Commercially Available Caspase Inhibitors
The efficacy of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for this compound and other popular caspase inhibitors against their primary target caspases. It is important to note that IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
| Inhibitor | Target Caspase(s) | IC50/Ki Value | Inhibitor Type | Key Characteristics |
| Ac-DEVD-CMK | Caspase-3 | Not explicitly found as a numerical value, but described as a potent and selective inhibitor. | Irreversible | Cell-permeable, based on caspase-3 cleavage sequence. |
| Ac-DMPD-CMK | Caspase-3 | 0.5456 µM[5] | Irreversible | GSDME-derived, specific for caspase-3.[5] |
| Ac-DMLD-CMK | Caspase-3 | 0.7455 µM[5] | Irreversible | GSDME-derived, specific for caspase-3.[5] |
| Z-DEVD-FMK | Caspase-3 | 1.326 µM[5] | Irreversible | A well-established caspase-3 inhibitor. |
| Ac-DEVD-CHO | Caspase-3 , Caspase-7 | Ki: 0.2 nM (for Caspase-3)[6] | Reversible | Aldehyde-based inhibitor.[6] |
| Q-VD-OPh | Pan-caspase (1, 3, 8, 9) | 25 - 400 nM[7][8][9][10] | Irreversible | Broad-spectrum inhibitor with high potency.[7][11] |
| Z-VAD-FMK | Pan-caspase | 0.0015 - 5.8 mM | Irreversible | A widely used broad-spectrum caspase inhibitor, though with a very wide reported efficacy range.[12] |
| Boc-D-FMK | Broad-spectrum caspase | 39 µM (against TNF-α-stimulated apoptosis)[13][14][15][16] | Irreversible | A general caspase inhibitor.[13] |
| Z-IETD-FMK | Caspase-8 | 0.46 µM (against TNF-α proapoptotic effect)[17] | Irreversible | Selective for the initiator caspase-8.[17] |
| Ac-LEHD-CHO | Caspase-9 | Not explicitly found as a numerical value, but described as a selective inhibitor.[18][19] | Reversible | Selective for the initiator caspase-9.[18][19] |
Experimental Protocols
General Caspase-3 Activity Assay (Fluorometric)
This protocol outlines a common method for measuring caspase-3 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
Caspase inhibitor (e.g., this compound)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the apoptosis-inducing agent for the desired time. For inhibitor studies, pre-incubate cells with the caspase inhibitor for 1-2 hours before adding the apoptotic stimulus.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Caspase-3 Activity Assay:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Adjust the volume in each well to 100 µL with Assay Buffer.
-
Add the caspase-3 fluorogenic substrate to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a fluorometric plate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ac-DEVD-AFC: Ex/Em = 400/505 nm; Ac-DEVD-AMC: Ex/Em = 380/460 nm).
-
Caspase-3 activity is proportional to the fluorescence intensity.
-
Visualizing the Molecular Pathways and Experimental Design
To better understand the context of caspase-3 inhibition and the experimental procedures involved, the following diagrams have been generated.
Caption: Apoptotic pathways and the point of intervention for Ac-DEVD-CMK.
Caption: A typical workflow for evaluating the efficacy of caspase inhibitors.
Conclusion
This compound is a valuable tool for researchers studying the role of caspase-3 in apoptosis due to its selectivity and irreversible mode of action. When compared to other commercially available inhibitors, its efficacy is notable, particularly when a specific focus on caspase-3 is required. Broad-spectrum inhibitors like Q-VD-OPh and Z-VAD-FMK are useful for investigating the overall role of caspases in a biological process. The choice of inhibitor will ultimately depend on the specific experimental goals, the desired level of selectivity, and the biological system under investigation. The provided data and protocols serve as a guide to assist in making a well-informed selection for your research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase-3 Inhibitor III The Caspase-3 Inhibitor III, also referenced under CAS 285570-60-7, controls the biological activity of Caspase-3. This small molecule/inhibitor is primarily used for Cancer applications. | 285570-60-7 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. plus.labcloudinc.com [plus.labcloudinc.com]
- 10. mpbio.com [mpbio.com]
- 11. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BOC-D-FMK - Ace Therapeutics [acetherapeutics.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
A Researcher's Guide to Ac-DEVD-CMK TFA: Performance and Alternatives in Apoptosis Research
For researchers, scientists, and drug development professionals studying apoptosis, the selection of a potent and specific caspase inhibitor is critical. Ac-DEVD-CMK TFA has emerged as a widely used tool for investigating the role of caspase-3, a key executioner in programmed cell death. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate inhibitor for your research needs.
This compound: A Selective and Irreversible Caspase-3 Inhibitor
This compound is a cell-permeable peptide that acts as a selective and irreversible inhibitor of caspase-3.[1][2][3] Its mechanism of action involves the chloromethylketone (CMK) group, which forms a covalent bond with the active site of the caspase, leading to irreversible inhibition. While it is most potent against caspase-3, it has been shown to also inhibit other caspases, including caspases-6, -7, -8, and -10, albeit with lower efficiency.[4] This inhibitor is frequently used in concentrations up to 100 μM to study caspase-3-dependent apoptosis in various biological systems.
Performance Comparison: Ac-DEVD-CMK vs. Alternatives
The choice of a caspase inhibitor often depends on the desired specificity and the nature of the experiment. Two of the most common alternatives to Ac-DEVD-CMK are Z-VAD-FMK, a broad-spectrum or pan-caspase inhibitor, and Ac-DEVD-CHO, a reversible caspase-3 inhibitor.
Key Performance Metrics:
| Inhibitor | Type | Target Caspases | Potency (Ki) | Notes |
| This compound | Irreversible Peptide | Primarily Caspase-3; also -6, -7, -8, -10 | Not explicitly found in searches | Cell-permeable. |
| Z-VAD-FMK | Irreversible Peptide | Pan-caspase inhibitor | Not explicitly found in searches | Cell-permeable; blocks a wide range of apoptotic stimuli. |
| Ac-DEVD-CHO | Reversible Aldehyde | Group II Caspases (Caspase-3, -7) | Caspase-3: Ki = 0.2 nM; Caspase-7: Ki = 0.3 nM | Potent inhibitor of Group II caspases with weak inhibition of caspase-2. |
Experimental Data Summary:
The following table summarizes the comparative effects of these inhibitors in a study on inflammation and mucus secretion in mice exposed to cigarette smoke:
| Treatment Group | Airway Inflammation | Emphysema | Serum IL-1β Levels | Serum IL-8 Levels | BALF Muc5ac Levels |
| Smoke | Increased | Present | Increased | Increased | Increased |
| Smoke + Z-VAD-FMK | Reduced | Improved | Decreased | Decreased | No significant change |
| Smoke + Ac-DEVD-CHO | Reduced | Not improved | Decreased | Decreased | Decreased |
These findings highlight the differential effects of a pan-caspase inhibitor versus a more specific caspase-3 inhibitor. While both reduced inflammation and key cytokine levels, only the broad-spectrum inhibitor Z-VAD-FMK showed an effect on emphysema, suggesting the involvement of other caspases in this particular pathology.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental application of these inhibitors, the following diagrams are provided.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Ac-DEVD-CMK TFA
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Ac-DEVD-CMK TFA. The following procedural steps are designed to ensure the safety of laboratory personnel and the integrity of the research material.
Pre-Handling and Preparation
Before handling this compound, it is crucial to review the available safety information and prepare the workspace. While a supplier's Safety Data Sheet (SDS) for Ac-DEVD-CMK (Trifluoroacetate Salt) may classify the substance as not hazardous under the Globally Harmonized System (GHS), it is best practice to handle all research chemicals with a comprehensive safety approach[1].
Workspace Preparation:
-
Designate a specific, clean area for handling the peptide[2].
-
Ensure that a chemical spill kit is readily accessible[2].
-
Have an eyewash station and safety shower nearby[1].
-
When handling the lyophilized powder, work in a fume hood or biosafety cabinet to prevent inhalation of the fine, easily aerosolized particles[2].
Personal Protective Equipment (PPE)
The primary barrier against accidental exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following PPE is recommended for handling this compound at all stages.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution. | |
| Hand Protection | Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation. The choice of respirator should be based on a risk assessment. |
Step-by-Step Handling Protocol
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
For long-term storage of the lyophilized powder, a temperature of -20°C or -80°C is recommended.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.
Reconstitution:
-
Move the container to the designated handling area (fume hood or biosafety cabinet).
-
Wear the appropriate PPE as detailed in the table above.
-
Carefully open the container.
-
Add the appropriate solvent (e.g., DMSO, DMF, or water) to the vial. If using water, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.
-
Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heat.
-
For solutions, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Spill and Emergency Procedures
In case of accidental exposure or a spill, immediate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately rinse the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, lifting the lower and upper eyelids. Seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention. |
| Minor Spill | For a small spill, absorb the material with an inert absorbent from a spill kit. Double bag the waste in clear plastic bags, label it as hazardous waste, and arrange for collection. |
| Major Spill | Evacuate the area and prevent others from entering. Contact your institution's Environmental Health & Safety (EH&S) department or emergency services immediately. |
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Contaminated Materials: All materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing the peptide and TFA should be collected as chemical waste. Trifluoroacetic acid waste should not be poured down the drain and should be segregated from incompatible materials like bases and oxidizers.
-
Waste Collection: Store waste in a closed, properly labeled container. Arrange for disposal through your institution's hazardous waste management program.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
